molecular formula C27H32N2O4 B587584 N-Isopropyl Carvedilol-d6 CAS No. 1246815-40-6

N-Isopropyl Carvedilol-d6

Cat. No.: B587584
CAS No.: 1246815-40-6
M. Wt: 454.6 g/mol
InChI Key: LQUBFKUWSKDUMH-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl Carvedilol-d6 is a useful research compound. Its molecular formula is C27H32N2O4 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[1,1,1,3,3,3-hexadeuteriopropan-2-yl-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUBFKUWSKDUMH-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857890
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-40-6
Record name 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl][(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-Isopropyl Carvedilol-d6, a deuterated analog of a Carvedilol impurity. It is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of N-Isopropyl Carvedilol. This document covers the compound's chemical properties, a representative synthesis method, a detailed analytical protocol, and its role within the broader context of Carvedilol's metabolic pathways.

Introduction

N-Isopropyl Carvedilol is recognized as a process impurity and potential metabolite of Carvedilol, a widely prescribed non-selective beta-blocker and alpha-1 adrenergic antagonist. The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the precise measurement of the corresponding non-labeled impurity by correcting for variations in sample preparation and matrix effects.[1][]

Chemical and Physical Properties

The fundamental properties of N-Isopropyl Carvedilol and its deuterated form are summarized below. The six deuterium (B1214612) atoms are located on the isopropyl group, providing a stable isotopic label with a significant mass shift for clear differentiation in mass spectrometric analysis.

PropertyN-Isopropyl CarvedilolThis compound
IUPAC Name 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol1-(9H-carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol
CAS Number 1246819-01-11246815-40-6
Molecular Formula C₂₇H₃₂N₂O₄C₂₇H₂₆D₆N₂O₄
Molecular Weight 448.56 g/mol 454.60 g/mol
Appearance Typically an off-white to white solidTypically an off-white to white solid
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Methanol
Storage 2-8°C, protected from light2-8°C, protected from light

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible and representative synthetic route can be constructed based on established methods for Carvedilol synthesis and the preparation of deuterated reagents. The key steps involve the synthesis of a deuterated isopropyl amine precursor and its subsequent reaction with a Carvedilol intermediate.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6

  • Preparation of Isopropylamine-d7: Acetone-d6 is reduced using a suitable reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) or through reductive amination with ammonia (B1221849) and deuterium gas over a catalyst (e.g., Raney Nickel) to yield isopropylamine-d7.

  • Reaction with 1-(2-bromoethoxy)-2-methoxybenzene: Isopropylamine-d7 is reacted with 1-(2-bromoethoxy)-2-methoxybenzene in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction mixture is heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.

Step 2: Synthesis of this compound

  • Reaction: 4-(Oxiran-2-ylmethoxy)-9H-carbazole (a key intermediate in Carvedilol synthesis) is reacted with the synthesized N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.[3][4] The reaction is typically carried out in a solvent such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 70-80°C) for 18-24 hours.[3]

  • Work-up and Purification: The reaction mixture is cooled and quenched with water. The product is extracted with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization or column chromatography to achieve high purity.

G cluster_0 Step 1: Synthesis of Deuterated Amine cluster_1 Step 2: Final Synthesis Acetone-d6 Acetone-d6 Isopropylamine-d7 Isopropylamine-d7 Acetone-d6->Isopropylamine-d7 Reductive Amination N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6 N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6 Isopropylamine-d7->N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6 Alkylation 1-(2-bromoethoxy)-2-methoxybenzene 1-(2-bromoethoxy)-2-methoxybenzene 1-(2-bromoethoxy)-2-methoxybenzene->N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6 This compound This compound N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6->this compound Epoxide Ring Opening 4-(Oxiran-2-ylmethoxy)-9H-carbazole 4-(Oxiran-2-ylmethoxy)-9H-carbazole 4-(Oxiran-2-ylmethoxy)-9H-carbazole->this compound G Sample Sample Spike with IS Spike with IS Sample->Spike with IS Add this compound SPE SPE Spike with IS->SPE Load, Wash Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Peak Area Ratio G cluster_0 Pharmacodynamics cluster_1 Pharmacokinetics Carvedilol Carvedilol Beta-1 Receptor Beta-1 Receptor Carvedilol->Beta-1 Receptor Antagonist Beta-2 Receptor Beta-2 Receptor Carvedilol->Beta-2 Receptor Antagonist Alpha-1 Receptor Alpha-1 Receptor Carvedilol->Alpha-1 Receptor Antagonist Liver Metabolism Liver Metabolism Carvedilol->Liver Metabolism Therapeutic Effects Therapeutic Effects Beta-1 Receptor->Therapeutic Effects Beta-2 Receptor->Therapeutic Effects Alpha-1 Receptor->Therapeutic Effects CYP2D6 CYP2D6 Liver Metabolism->CYP2D6 CYP2C9 CYP2C9 Liver Metabolism->CYP2C9 Metabolites Metabolites CYP2D6->Metabolites CYP2C9->Metabolites

References

An In-depth Technical Guide to N-Isopropyl Carvedilol-d6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of N-Isopropyl Carvedilol-d6, a deuterated analog of a known impurity and derivative of Carvedilol. Due to the limited availability of public data for the deuterated compound, this guide also includes relevant information on the non-deuterated N-Isopropyl Carvedilol and the parent compound, Carvedilol, to provide a thorough contextual understanding.

Chemical Identity and Properties

This compound is a stable isotope-labeled form of N-Isopropyl Carvedilol. The deuteration, typically at the isopropyl group, makes it a valuable internal standard for quantitative mass spectrometry-based bioanalytical studies of N-Isopropyl Carvedilol.

Chemical Structure

This compound

IUPAC Name: 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]propan-2-ol

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature. The following tables summarize the available data for this compound and its non-deuterated counterpart.

Table 1: Chemical Identifiers

PropertyThis compoundN-Isopropyl Carvedilol
CAS Number1246815-40-6[1]1246819-01-1[2][3][4][5]
Molecular FormulaC₂₇H₂₆D₆N₂O₄[1]C₂₇H₃₂N₂O₄[2][3][4]
Molecular Weight454.59 g/mol [1]448.55 g/mol [2][3][4]

Table 2: Physical and Chemical Properties (Predicted and Experimental for related compounds)

PropertyThis compoundN-Isopropyl CarvedilolCarvedilol (Parent Compound)
Melting PointData not availableData not available114.5 °C[6]
Boiling PointData not availableData not availableData not available
SolubilityData not availableData not available88 mg/mL (in DMSO)[6]
pKa (basic)Data not availableData not available7.97[6]
LogPData not available5.5 (Predicted)[2]3.8[6]

Synthesis and Analysis

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, its synthesis can be conceptually derived from the known synthesis of Carvedilol and its derivatives. The common route for Carvedilol synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine[7].

The synthesis of N-Isopropyl Carvedilol would likely involve the N-alkylation of Carvedilol with an isopropyl halide (e.g., 2-iodopropane) or a reductive amination reaction. For the deuterated analog, a deuterated isopropyl source, such as 2-iodopropane-d7 (B154848) or acetone-d6 (B32918) in a reductive amination, would be used.

A plausible synthetic workflow is outlined below.

G cluster_synthesis Conceptual Synthesis of this compound Carvedilol Carvedilol Reaction N-Alkylation or Reductive Amination Carvedilol->Reaction Reagent Deuterated Isopropylating Agent (e.g., 2-Iodopropane-d7 or Acetone-d6) Reagent->Reaction Solvent Appropriate Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Base (if necessary) (e.g., K2CO3, NaH) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Conceptual synthetic workflow for this compound.

Analytical Methodologies

N-Isopropyl Carvedilol is recognized as a process-related impurity in the manufacturing of Carvedilol. Therefore, analytical methods are primarily focused on its detection and quantification in the drug substance. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. While specific protocols for this compound are not detailed in the literature, the methodology for the non-deuterated analog provides a strong foundation.

Experimental Protocol: HPLC Method for Carvedilol and its Impurities (General)

This protocol is a generalized representation based on published methods for Carvedilol impurity profiling.

  • Chromatographic System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Acetonitrile and a buffer solution (e.g., phosphate (B84403) buffer at pH 2.5-3.0).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detection at approximately 240 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the Carvedilol sample in a suitable diluent (e.g., a mixture of mobile phase components).

    • For the analysis of this compound as an internal standard, a known concentration of the deuterated compound is spiked into the sample.

  • Procedure:

    • Inject the prepared sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • The retention time of N-Isopropyl Carvedilol will be distinct from Carvedilol and other impurities, allowing for its identification and quantification.

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) for the definitive identification and quantification of impurities. For this compound, its mass-to-charge ratio (m/z) will be 6 units higher than the non-deuterated analog, providing excellent specificity in analysis.

Biological Context: Carvedilol Metabolism

This compound is primarily used as a tool in pharmacokinetic studies. Understanding the metabolism of the parent drug, Carvedilol, is crucial for interpreting such studies. Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

The main metabolic pathways include aromatic ring hydroxylation and O-demethylation, followed by glucuronidation[8]. The major enzymes involved are CYP2D6 and CYP2C9[8].

G cluster_metabolism Carvedilol Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Carvedilol Carvedilol CYP2D6 CYP2D6 Carvedilol->CYP2D6 Hydroxylation CYP2C9 CYP2C9 Carvedilol->CYP2C9 O-Demethylation OtherCYPs Other CYPs (e.g., CYP1A2, CYP3A4) Carvedilol->OtherCYPs UGTs UGTs (e.g., UGT1A1, UGT2B7) Carvedilol->UGTs Metabolite1 4'-Hydroxycarvedilol (Active) CYP2D6->Metabolite1 Metabolite2 5'-Hydroxycarvedilol (Active) CYP2D6->Metabolite2 Metabolite3 O-Desmethylcarvedilol CYP2C9->Metabolite3 Metabolite1->UGTs Glucuronidation Metabolite2->UGTs Metabolite3->UGTs Glucuronides Glucuronide Conjugates (Inactive) UGTs->Glucuronides

Caption: Major metabolic pathways of Carvedilol.

Spectroscopic Data

Publicly available, detailed spectroscopic data (NMR, MS, IR) for this compound is limited. Commercial suppliers of this compound typically provide a certificate of analysis with this information upon purchase. For reference, the characteristic spectroscopic features of the parent compound, Carvedilol, are well-documented.

  • Infrared (IR) Spectroscopy: The IR spectrum of Carvedilol shows characteristic peaks for N-H and O-H stretching (around 3340 cm⁻¹), C-H stretching (around 2995 cm⁻¹ and 2815 cm⁻¹), C=C aromatic stretching (around 1650 cm⁻¹), and C-O stretching (around 1093 cm⁻¹)[9][10][11]. The spectrum of N-Isopropyl Carvedilol would show additional C-H bands from the isopropyl group and a shift in the N-H band. The deuterated analog would exhibit C-D stretching bands at a lower wavenumber (around 2200-2100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of Carvedilol shows distinct signals for the aromatic protons of the carbazole (B46965) and methoxyphenoxy groups, as well as signals for the aliphatic protons of the propanolamine (B44665) chain.

    • In N-Isopropyl Carvedilol, new signals corresponding to the isopropyl group (a septet and a doublet) would be present.

    • For this compound, the proton signals for the isopropyl group would be absent in the ¹H NMR spectrum. In a ²H (Deuterium) NMR spectrum, a signal corresponding to the deuterium (B1214612) on the isopropyl group would be observed.

  • Mass Spectrometry (MS): The mass spectrum of N-Isopropyl Carvedilol would show a molecular ion peak corresponding to its molecular weight. For this compound, the molecular ion peak would be shifted by +6 mass units compared to the non-deuterated form, confirming the incorporation of six deuterium atoms.

Conclusion

This compound is a crucial analytical tool for researchers in drug metabolism and pharmacokinetics. While detailed public data on its physicochemical properties and synthesis are scarce, a strong foundational understanding can be derived from the extensive literature on Carvedilol and its impurities. The primary application of this deuterated analog is as an internal standard, leveraging the specificity of mass spectrometry for accurate quantification. The provided conceptual frameworks for its synthesis and analysis, along with the established metabolic pathways of Carvedilol, offer a robust guide for its use in a research setting. For definitive quantitative data and experimental protocols, direct consultation of supplier-provided documentation is recommended.

References

Synthesis and Characterization of N-Isopropyl Carvedilol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Isopropyl Carvedilol-d6, an isotopically labeled derivative of Carvedilol. This document details a plausible synthetic route, experimental protocols, and expected characterization data, intended to support research and development in pharmacology and drug metabolism studies.

Introduction

This compound is the deuterated analog of N-Isopropyl Carvedilol, a known impurity and metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 adrenergic blocking properties, widely used in the treatment of cardiovascular diseases such as hypertension and heart failure.[1] The introduction of a stable isotope label (deuterium) in the N-isopropyl group makes this compound a valuable tool for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism assays, allowing for its differentiation from its non-deuterated counterpart.

Synthesis

The synthesis of this compound is achieved through the N-alkylation of Carvedilol with a deuterated isopropylating agent. A plausible and efficient method involves the reaction of Carvedilol with isopropyl-d7 bromide in the presence of a suitable base. The d7 isotope of isopropyl bromide is commercially available and ensures the introduction of six deuterium (B1214612) atoms in the final product.

Synthetic Scheme

Synthesis Carvedilol Carvedilol reaction N-Alkylation Carvedilol->reaction d7_IPBr Isopropyl-d7 Bromide (CD3)2CDBr d7_IPBr->reaction Base Base (e.g., K2CO3) Base->reaction Solvent Solvent (e.g., DMF) Solvent->reaction Product This compound reaction->Product AdrenergicBlockade cluster_alpha Alpha-1 Adrenergic Receptor cluster_beta Beta-Adrenergic Receptor a1 α1 Receptor gq Gq Protein a1->gq plc PLC gq->plc ip3_dag IP3 & DAG plc->ip3_dag ca ↑ Intracellular Ca²⁺ ip3_dag->ca vasoconstriction Vasoconstriction ca->vasoconstriction b_receptor β Receptor gs Gs Protein b_receptor->gs ac Adenylyl Cyclase gs->ac camp ↑ cAMP ac->camp pka PKA camp->pka b_effects ↑ Heart Rate ↑ Contractility pka->b_effects carvedilol N-Isopropyl Carvedilol-d6 carvedilol->a1 Blockade carvedilol->b_receptor Blockade BiasedSignaling carvedilol N-Isopropyl Carvedilol-d6 b2ar β2-Adrenergic Receptor carvedilol->b2ar Binding grk GRK b2ar->grk Phosphorylation b_arrestin β-Arrestin grk->b_arrestin Recruitment erk ERK Activation b_arrestin->erk internalization Receptor Internalization b_arrestin->internalization

References

N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1246815-40-6

This technical guide provides an in-depth overview of N-Isopropyl Carvedilol-d6, a deuterated analog of a known carvedilol (B1668590) impurity. This document is intended for researchers, scientists, and professionals in drug development who are working with carvedilol and its related compounds. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of carvedilol.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of N-Isopropyl Carvedilol. The deuteration provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of N-Isopropyl Carvedilol or carvedilol itself in biological matrices.

PropertyValueSource
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanolN/A
CAS Number 1246815-40-6N/A
Molecular Formula C₂₇H₂₆D₆N₂O₄[1]
Molecular Weight 454.59 g/mol [1]
Appearance Off-White Solid[2]
Purity (by HPLC) >98%[2]
Solubility Soluble in Methanol and DMSO[2]
Storage 2-8 °C[2]

Synthesis and Formation

While a specific, detailed synthesis protocol for this compound is not publicly available, its formation can be understood in the context of carvedilol synthesis and the synthesis of related impurities. N-Isopropyl Carvedilol is a known process-related impurity in the manufacturing of carvedilol.

The primary route for carvedilol synthesis involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[3] Impurities can arise from side reactions, unreacted starting materials, or degradation products.[4][5] The formation of N-Isopropyl Carvedilol likely occurs as a byproduct during the synthesis process.

The synthesis of the deuterated analog, this compound, would involve a similar synthetic route but would incorporate a deuterated isopropyl group.

Below is a generalized workflow for the synthesis and analysis of carvedilol and its impurities.

G General Workflow for Carvedilol Synthesis and Impurity Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-hydroxycarbazole, epichlorohydrin) intermediate Key Intermediate (4-(oxiran-2-ylmethoxy)-9H-carbazole) start->intermediate Epoxidation coupling Coupling Reaction with 2-(2-methoxyphenoxy)ethanamine intermediate->coupling crude Crude Carvedilol coupling->crude Formation of Carvedilol and Impurities purification Crystallization / Chromatography crude->purification pure Pure Carvedilol purification->pure impurities Isolated Impurities (e.g., N-Isopropyl Carvedilol) purification->impurities hplc HPLC pure->hplc impurities->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy hplc->nmr

Caption: Generalized workflow for carvedilol synthesis and impurity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

  • Column: A C18 column is commonly used for the separation of carvedilol and its related compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: UV detection at a wavelength of approximately 240 nm is suitable for carvedilol and its impurities.[6]

Mass Spectrometry (MS)

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful technique for the quantification of this compound.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for carvedilol and its analogs.

  • Fragmentation: While specific fragmentation patterns for this compound are not published, they can be predicted based on the structure of carvedilol. The fragmentation of carvedilol often involves cleavage of the propanolamine (B44665) side chain.[7] The deuterated isopropyl group would lead to a characteristic mass shift in the corresponding fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. While specific peak assignments for this deuterated compound are not available, the spectra would be very similar to that of the non-deuterated N-Isopropyl Carvedilol, with the absence of signals corresponding to the isopropyl protons and a different splitting pattern for adjacent protons. The carbon signals of the deuterated isopropyl group would be observed as multiplets in the ¹³C NMR spectrum due to C-D coupling.

Application as an Internal Standard

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of carvedilol or its non-deuterated impurity counterpart. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis as it can compensate for variations in sample preparation, injection volume, and matrix effects.[8]

G Use of this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological Sample (e.g., Plasma, Urine) spike Spike with This compound sample->spike extraction Extraction (e.g., SPE, LLE) spike->extraction lcms LC-MS/MS System extraction->lcms quant Quantification (Analyte/IS Ratio) lcms->quant concentration Accurate Concentration of Analyte quant->concentration

Caption: Workflow for using this compound as an internal standard.

Biological Activity and Signaling Pathways

There is no publicly available information on the specific biological activity or the signaling pathways affected by N-Isopropyl Carvedilol. As an impurity of carvedilol, its pharmacological effects are not expected to be the primary therapeutic action. The pharmacological profile of the parent drug, carvedilol, is well-documented and involves non-selective beta-adrenergic and alpha-1 adrenergic receptor blockade.[8] Any potential biological activity of N-Isopropyl Carvedilol would require further investigation.

Conclusion

This compound is a critical tool for researchers studying the pharmacokinetics and metabolism of carvedilol. Its use as an internal standard allows for accurate and precise quantification in complex biological matrices. While detailed experimental protocols and biological activity data for this specific deuterated impurity are not widely published, this guide provides a comprehensive overview of its properties and applications based on the available information and the well-established chemistry and analysis of its parent compound, carvedilol. Further research into the pharmacological profile of carvedilol impurities, including N-Isopropyl Carvedilol, may provide additional insights into the overall therapeutic and toxicological profile of carvedilol.

References

N-Isopropyl Carvedilol-d6 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on N-Isopropyl Carvedilol-d6, a deuterated analog of N-Isopropyl Carvedilol, which is a known impurity of the drug Carvedilol. This document is intended to serve as a quick reference for researchers and professionals involved in the development, analysis, and quality control of Carvedilol.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for mass spectrometry-based applications, where this isotopically labeled compound is often used as an internal standard for quantitative analysis.

PropertyValue
Chemical Name This compound
CAS Number 1246815-40-6[1][2]
Molecular Formula C₂₇H₂₆D₆N₂O₄[1][2][3]
Molecular Weight 454.59[1][2][3]

Logical Relationship and Application

This compound's primary application in a research and development setting is as an internal standard for the quantification of N-Isopropyl Carvedilol, an impurity of Carvedilol. The diagram below illustrates the relationship between these compounds.

cluster_0 Drug Substance cluster_1 Impurity cluster_2 Analytical Standard Carvedilol Carvedilol C₂₄H₂₆N₂O₄ MW: 406.47 N_Isopropyl_Carvedilol N-Isopropyl Carvedilol C₂₇H₃₂N₂O₄ MW: 448.55 Carvedilol->N_Isopropyl_Carvedilol  Potential formation during synthesis or degradation N_Isopropyl_Carvedilol_d6 This compound C₂₇H₂₆D₆N₂O₄ MW: 454.59 N_Isopropyl_Carvedilol->N_Isopropyl_Carvedilol_d6  Used for quantification of

Caption: Relationship between Carvedilol, its impurity, and the deuterated standard.

Experimental Protocol: Use in Quantitative Analysis (Conceptual Workflow)

While specific experimental protocols are highly dependent on the analytical instrumentation and matrix being studied, the following conceptual workflow outlines the general use of this compound as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) based bioanalytical or impurity profiling method.

A Sample Preparation (e.g., plasma, drug substance) B Spike with this compound (Internal Standard) A->B C Extraction (e.g., SPE, LLE) B->C D LC Separation C->D E Mass Spectrometry Detection (e.g., MRM mode) D->E F Data Analysis (Ratio of Analyte to Internal Standard) E->F

Caption: A typical experimental workflow for using a deuterated internal standard.

References

Navigating the Landscape of Isotopic Labeling: A Technical Guide to N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern analytical and metabolic studies. This in-depth technical guide focuses on N-Isopropyl Carvedilol-d6, a deuterated analog of a known Carvedilol impurity, providing a comprehensive overview of its isotopic purity, enrichment, and the methodologies crucial for its synthesis and analysis.

This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies of Carvedilol, a widely prescribed beta-blocker. Its six deuterium (B1214612) atoms provide a distinct mass shift, enabling precise quantification by mass spectrometry. This guide will delve into the critical aspects of ensuring the quality and reliability of this essential analytical tool.

Isotopic Purity and Enrichment: A Quantitative Perspective

The utility of a deuterated standard is fundamentally linked to its isotopic purity and enrichment. Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific atomic position that is occupied by a deuterium atom. While specific quantitative data for commercially available this compound is not always publicly disclosed by manufacturers, typical quality control specifications for such standards are stringent.

ParameterTypical SpecificationAnalytical Method(s)
Chemical Purity >98%HPLC, UPLC
Isotopic Purity (d6) >95%Mass Spectrometry (MS)
Isotopic Enrichment (per D atom) >99 atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Residual Solvents As per ICH guidelinesHeadspace Gas Chromatography (GC)
Elemental Impurities As per ICH guidelinesInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Table 1: Representative Quality Specifications for this compound.

Experimental Protocols: Synthesis, Purification, and Analysis

Proposed Synthetic Workflow

The synthesis of this compound would likely involve the coupling of a deuterated N-isopropyl amine synthon with a suitable Carvedilol precursor.

Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Hydroxycarbazole 4-Hydroxycarbazole Carvedilol_Epoxide 4-(Oxiran-2-ylmethoxy)-9H-carbazole 4-Hydroxycarbazole->Carvedilol_Epoxide 1. Base Epichlorohydrin (B41342) Epichlorohydrin Epichlorohydrin->Carvedilol_Epoxide N_Isopropyl_Carvedilol_d6 This compound Carvedilol_Epoxide->N_Isopropyl_Carvedilol_d6 2. Coupling Reaction N_Isopropyl_d6_Amine N-Isopropylethylamine-d6 N_Isopropyl_d6_Amine->N_Isopropyl_Carvedilol_d6 Crude_Product Crude N-Isopropyl Carvedilol-d6 Chromatography Preparative HPLC Crude_Product->Chromatography Purified_Product Purified N-Isopropyl Carvedilol-d6 Chromatography->Purified_Product

Caption: Proposed synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis (Hypothetical)

  • Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole: 4-Hydroxycarbazole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., a mixture of water and an organic solvent) to yield the epoxide intermediate.

  • Synthesis of N-Isopropylethylamine-d6: This deuterated synthon can be prepared through reductive amination of acetone-d6 (B32918) with ethylamine (B1201723), or by alkylation of ethylamine with 2-bromopropane-d7 (B113470) followed by deprotonation.

  • Coupling Reaction: The epoxide intermediate is then reacted with N-Isopropylethylamine-d6 in a suitable solvent (e.g., ethanol (B145695) or isopropanol) at an elevated temperature to yield crude this compound.

Experimental Protocol: Purification

Purification of the crude product is critical to remove unreacted starting materials and side products.

  • Preparative High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically employed with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid). Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

Analytical Methodologies for Isotopic Purity and Enrichment

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the primary technique for determining isotopic purity and enrichment.

  • Protocol for Isotopic Purity Determination:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the full scan mass spectrum in the positive ion mode.

    • Analyze the isotopic cluster of the protonated molecule [M+H]+. The relative intensities of the peaks corresponding to the d0 to d6 species are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ²H NMR are powerful tools for confirming the positions of deuterium labeling and assessing isotopic enrichment.

  • Protocol for Isotopic Enrichment Determination by ¹H NMR:

    • Dissolve a precisely weighed amount of this compound and an internal standard with a known concentration in a deuterated solvent (e.g., DMSO-d6).

    • Acquire the ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons at the labeled positions (which will be significantly diminished) and compare them to the integral of a non-deuterated proton signal within the molecule or the internal standard. The reduction in signal intensity directly correlates with the isotopic enrichment at that position.

Carvedilol's Signaling Pathways: A Visual Representation

Carvedilol exerts its therapeutic effects through a complex interplay with adrenergic receptors. It is a non-selective beta-blocker (β1 and β2) and also blocks alpha-1 (α1) adrenergic receptors.[1] Uniquely, Carvedilol exhibits biased agonism at the β2-adrenergic receptor, preferentially activating β-arrestin signaling pathways over G-protein-mediated pathways.[2][3]

Carvedilol_Beta_Adrenergic_Signaling cluster_membrane Cell Membrane Carvedilol Carvedilol Beta_AR β-Adrenergic Receptor Carvedilol->Beta_AR Blocks G_Protein Gαs Beta_AR->G_Protein Inhibits Beta_Arrestin β-Arrestin Beta_AR->Beta_Arrestin Promotes (Biased Agonism) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Inhibits ERK_Pathway ERK Pathway Beta_Arrestin->ERK_Pathway ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response_Beta Decreased Heart Rate & Contractility PKA->Cellular_Response_Beta

Caption: Carvedilol's signaling at the β-adrenergic receptor.

Carvedilol_Alpha_Adrenergic_Signaling cluster_membrane_alpha Cell Membrane Carvedilol_Alpha Carvedilol Alpha1_AR α1-Adrenergic Receptor Carvedilol_Alpha->Alpha1_AR Blocks Gq_Protein Gαq Alpha1_AR->Gq_Protein Inhibits PLC Phospholipase C Gq_Protein->PLC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_Release Ca²⁺ Release from ER IP3->Ca2_Release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca2_Release->Vasoconstriction Prevents PKC->Vasoconstriction Prevents Vasodilation Vasodilation

Caption: Carvedilol's signaling at the α1-adrenergic receptor.

Conclusion

This compound represents a critical tool for the accurate bioanalysis of Carvedilol. Its synthesis, while not explicitly detailed in the public domain, can be reasonably approached through established chemical transformations. The rigorous assessment of its isotopic purity and enrichment through techniques like high-resolution mass spectrometry and NMR spectroscopy is paramount to ensure its reliability as an internal standard. A thorough understanding of these technical aspects, coupled with an appreciation of the parent drug's complex pharmacology, empowers researchers to conduct high-quality studies in drug metabolism and pharmacokinetics.

References

N-Isopropyl Carvedilol: A Technical Guide to a Key Impurity in Carvedilol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.[3] N-Isopropyl Carvedilol has been identified as a process-related impurity in the synthesis of Carvedilol.[4] This technical guide provides an in-depth overview of N-Isopropyl Carvedilol, including its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory context for its control.

Chemical Profile of N-Isopropyl Carvedilol

A comprehensive understanding of an impurity's chemical characteristics is fundamental for its effective identification and control.

CharacteristicValueReference
IUPAC Name 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol[5]
CAS Number 1246819-01-1[5][6]
Molecular Formula C₂₇H₃₂N₂O₄[7]
Molecular Weight 448.55 g/mol [7]
Appearance Off-White Solid[7]
Solubility Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO)[7]

Formation and Synthesis

N-Isopropyl Carvedilol is recognized as a process-related impurity, meaning it is typically formed during the synthesis of the Carvedilol API.[4][8] While the precise, detailed reaction mechanism for the formation of N-Isopropyl Carvedilol as a side-product is not extensively documented in publicly available literature, it is understood to arise from variations in the reactants or reaction conditions during the manufacturing process. The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[9][10] It is plausible that the presence of an isopropylamine-containing starting material or intermediate, or a side reaction involving isopropylation, could lead to the formation of N-Isopropyl Carvedilol.

To facilitate its use as a reference standard for analytical purposes, N-Isopropyl Carvedilol is available for purchase from various chemical suppliers.[5][11][12] These reference standards are crucial for the validation of analytical methods and the accurate quantification of this impurity in Carvedilol batches.[3]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of impurities are paramount for ensuring the quality of Carvedilol. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[8][13]

Experimental Protocol: Stability-Indicating HPLC Method

One published stability-indicating HPLC method is capable of separating Carvedilol from 19 potential process-related and degradation impurities, including N-Isopropyl Carvedilol.[4]

Chromatographic Conditions:

ParameterSpecification
Column Purosphere STAR RP 18-endcapped (250×4 mm, 3 μm)
Mobile Phase A Acetonitrile:Buffer (10:1000 v/v)
Mobile Phase B Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)
Buffer 20 mM potassium dihydrogen phosphate (B84403) with 1 ml triethylamine, pH adjusted to 2.8±0.05 with orthophosphoric acid
Flow Rate 1.0 ml/min
Column Temperature 50°C
Detection Wavelengths 226 nm and 240 nm
Injection Volume 10 µl

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
01000
101000
300100
600100
621000
701000

This method has been validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and sensitivity.[4]

Regulatory Context and Acceptance Criteria

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[14][15] These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

ParameterGuideline
Identification Threshold For a maximum daily dose of ≤ 2g/day, the threshold for identification of an impurity is 0.10% or 1.0 mg per day intake, whichever is lower.
Qualification Threshold For a maximum daily dose of ≤ 2g/day, the threshold for qualification of an impurity is 0.15% or 1.0 mg per day intake, whichever is lower.
Reporting Threshold For a maximum daily dose of ≤ 2g/day, the threshold for reporting an impurity is 0.05%.

Note: These are general ICH Q3A(R2) thresholds and specific limits for Carvedilol impurities may be defined in pharmacopoeial monographs.[14][15]

Carvedilol Signaling Pathway

Understanding the mechanism of action of the parent drug is important in the context of impurity profiling. Carvedilol exerts its therapeutic effects through the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[1][2][16] This multi-faceted mechanism leads to a reduction in heart rate, cardiac contractility, and blood pressure.[16]

Carvedilol_Signaling_Pathway Carvedilol Carvedilol Beta1_Receptor β1-Adrenergic Receptor (Heart) Carvedilol->Beta1_Receptor Blocks Beta2_Receptor β2-Adrenergic Receptor (Lungs, Vasculature) Carvedilol->Beta2_Receptor Blocks Alpha1_Receptor α1-Adrenergic Receptor (Vasculature) Carvedilol->Alpha1_Receptor Blocks Gs_Protein_B1 Gs Protein Beta1_Receptor->Gs_Protein_B1 Activates Gs_Protein_B2 Gs Protein Beta2_Receptor->Gs_Protein_B2 Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Adenylyl_Cyclase_B1 Adenylyl Cyclase Gs_Protein_B1->Adenylyl_Cyclase_B1 Activates Adenylyl_Cyclase_B2 Adenylyl Cyclase Gs_Protein_B2->Adenylyl_Cyclase_B2 Activates PLC Phospholipase C Gq_Protein->PLC Activates cAMP_B1 cAMP Adenylyl_Cyclase_B1->cAMP_B1 Produces cAMP_B2 cAMP Adenylyl_Cyclase_B2->cAMP_B2 Produces IP3_DAG IP3 & DAG PLC->IP3_DAG Produces PKA_B1 Protein Kinase A (PKA) cAMP_B1->PKA_B1 Activates PKA_B2 Protein Kinase A (PKA) cAMP_B2->PKA_B2 Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Leads to Heart_Effects ↓ Heart Rate ↓ Contractility PKA_B1->Heart_Effects Leads to Vascular_Effects_B2 Vasodilation PKA_B2->Vascular_Effects_B2 Leads to Vascular_Effects_A1 Vasodilation Ca_Release->Vascular_Effects_A1 Leads to Impurity_Analysis_Workflow Start Start: Receive Carvedilol API Batch Sample_Prep Sample Preparation (Dissolution in Diluent) Start->Sample_Prep HPLC_Analysis HPLC Analysis (as per validated method) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification (based on Retention Time of Reference Standards) Data_Acquisition->Peak_Integration Quantification Quantification (using Reference Standard and Response Factors) Peak_Integration->Quantification Comparison Comparison with Acceptance Criteria (Pharmacopoeia/ICH) Quantification->Comparison Decision Decision: Batch Passes or Fails? Comparison->Decision Pass Batch Release Decision->Pass Pass Fail Investigation and Out-of-Specification (OOS) Procedure Decision->Fail Fail

References

Navigating the Quality Landscape of N-Isopropyl Carvedilol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the quality and purity of reference standards is paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for N-Isopropyl Carvedilol-d6, a key derivative of the beta-blocker Carvedilol.

This compound is a deuterated analog of N-Isopropyl Carvedilol, which is a known impurity and metabolite of Carvedilol.[1][2] As a stable-labeled internal standard, it plays a crucial role in quantitative analytical methods, such as mass spectrometry, for the precise measurement of N-Isopropyl Carvedilol in various biological matrices. This guide outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the confident use of this reference material in research and development.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. For this compound, the CoA provides essential data on its identity, purity, and other critical parameters. While specific values may vary between lots and suppliers, a typical CoA will include the information summarized in the tables below.

Physicochemical Properties
ParameterSpecification
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol
CAS Number 1246815-40-6[3][4][5][6]
Molecular Formula C₂₇H₂₆D₆N₂O₄[4][5][6]
Molecular Weight 454.59 g/mol [4][5][6]
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol
Quality and Purity Specifications
TestMethodSpecification
Identity (¹H NMR) Nuclear Magnetic ResonanceConforms to structure
Identity (Mass Spec) Mass SpectrometryConforms to molecular weight
Purity (HPLC) High-Performance Liquid Chromatography≥ 98%
Isotopic Purity Mass Spectrometry≥ 99% Deuterium (B1214612) incorporation
Residual Solvents Gas Chromatography (GC)Meets USP <467> requirements
Loss on Drying Thermogravimetric Analysis (TGA)≤ 1.0%

Experimental Protocols: Ensuring Analytical Rigor

The specifications outlined in the Certificate of Analysis are verified through a series of rigorous analytical tests. The following section details the methodologies for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates the main compound from any potential impurities. A validated, stability-indicating method is crucial for accurate quantification.[2]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7][8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[7][8]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., Methanol).

  • Sample Preparation: The sample to be tested is accurately weighed and dissolved in the same diluent to a similar concentration as the standard.

  • Injection and Analysis: The standard and sample solutions are injected into the HPLC system.

  • Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight of this compound and to determine its isotopic purity.

Instrumentation:

  • A mass spectrometer, often coupled with an HPLC (LC-MS) or a direct infusion source.

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to confirm the degree of deuterium incorporation.

Visualizing Key Relationships and Workflows

To further clarify the context and processes involved with this compound, the following diagrams, generated using the DOT language, illustrate important relationships and workflows.

cluster_0 Carvedilol and Related Compounds Carvedilol Carvedilol (Parent Drug) Impurity N-Isopropyl Carvedilol (Impurity/Metabolite) Carvedilol->Impurity Metabolism/ Synthesis Impurity Deuterated This compound (Internal Standard) Impurity->Deuterated Isotopic Labeling

Caption: Relationship between Carvedilol and its derivatives.

cluster_workflow Certificate of Analysis Workflow cluster_tests Analytical Tests Start Receipt of This compound Batch QC_Testing Quality Control Testing Start->QC_Testing HPLC Purity (HPLC) QC_Testing->HPLC MS Identity & Isotopic Purity (MS) QC_Testing->MS NMR Structure (NMR) QC_Testing->NMR Other Other Tests (e.g., Residual Solvents) QC_Testing->Other Data_Review Data Review and Approval HPLC->Data_Review MS->Data_Review NMR->Data_Review Other->Data_Review Data_Review->QC_Testing Data Fails Specifications CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Data Meets Specifications Release Batch Release CoA_Generation->Release

Caption: A typical workflow for generating a Certificate of Analysis.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Carvedilol using N-Isopropyl Carvedilol-d6 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the quantitative analysis of carvedilol (B1668590) in biological matrices, specifically human plasma, using N-Isopropyl Carvedilol-d6 as an internal standard (IS) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction

Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of hypertension and heart failure. Accurate and reliable quantification of carvedilol in biological samples is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization, leading to high accuracy and precision.

This compound, a deuterated analog of a carvedilol derivative, serves as an excellent internal standard for carvedilol quantification. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.

Experimental Protocols

This section details the methodologies for the quantification of carvedilol in human plasma.

Materials and Reagents
  • Carvedilol reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (analytical grade)

  • Ammonium formate (B1220265) (analytical grade)

  • Human plasma (drug-free, with anticoagulant such as K2EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of carvedilol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the carvedilol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the carvedilol working standard solutions.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under a stream of nitrogen for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Source Temperature 500°C
Collision Gas Nitrogen

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carvedilol407.2100.135
This compound455.3100.138

Note: The MRM transition for this compound is predicted based on its structure and the known fragmentation of carvedilol. The precursor ion reflects the addition of a proton to the deuterated molecule (C27H26D6N2O4, MW: 454.59). The product ion is assumed to be the same stable fragment as carvedilol. The collision energy may require optimization.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for Carvedilol

Concentration (ng/mL)Peak Area Ratio (Carvedilol/IS)
0.1Example Data
0.5Example Data
1Example Data
5Example Data
10Example Data
50Example Data
100Example Data
Linearity (r²) > 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.1< 15< 1585 - 115
Low0.3< 15< 1585 - 115
Medium30< 15< 1585 - 115
High80< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Carvedilol> 8590 - 110
This compound> 8590 - 110

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 0.1% Formic Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms data_acq Data Acquisition ms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Carvedilol calibration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for Carvedilol quantification.

logical_relationship carvedilol Carvedilol (Analyte) lcms LC-MS/MS System carvedilol->lcms is This compound (Internal Standard) is->lcms ratio Peak Area Ratio (Analyte/IS) lcms->ratio concentration Carvedilol Concentration ratio->concentration

Caption: Logical relationship for quantification.

Application Note: Quantitative Analysis of Carvedilol in Human Plasma using N-Isopropyl Carvedilol-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carvedilol (B1668590) in human plasma. The method utilizes N-Isopropyl Carvedilol-d6, a stable isotope-labeled derivative of a Carvedilol-related compound, as an internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward sample preparation procedure using solid-phase extraction (SPE), followed by rapid and selective chromatographic separation and sensitive detection via tandem mass spectrometry. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable assay for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Carvedilol.

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker widely used in the treatment of hypertension, congestive heart failure, and left ventricular dysfunction following myocardial infarction. Accurate quantification of Carvedilol in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[1] this compound is a suitable internal standard for the quantitative analysis of Carvedilol due to its structural similarity and mass difference, ensuring co-elution and similar ionization behavior while being distinguishable by the mass spectrometer.

Experimental

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterValue
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile and 4.0 mM ammonium formate in water with 0.1% formic acid (pH 3.0)
GradientIsocratic at 78:22 (Acetonitrile:Aqueous)[2][3][4]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temp10 °C
Mass Spectrometric Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored ReactionMultiple Reaction Monitoring (MRM)
Ion Spray Voltage5500 V[5]
Source Temperature500 °C[5]
MRM TransitionsSee Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.1100.1[5]
This compound455.6100.1 (hypothesized)

Note: The product ion for this compound is hypothesized based on the stable core structure shared with Carvedilol. The precursor ion is based on the molecular weight of this compound (454.59 g/mol ) plus a proton.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acid 4. Add 0.1% Formic Acid vortex1->add_acid vortex2 5. Vortex add_acid->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge spe 7. Solid-Phase Extraction (SPE) centrifuge->spe elute 8. Elute with Acetonitrile spe->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject separate 12. Chromatographic Separation inject->separate detect 13. Mass Spectrometric Detection separate->detect integrate 14. Peak Integration detect->integrate calculate 15. Calculate Concentration Ratio integrate->calculate quantify 16. Quantify Carvedilol calculate->quantify

Experimental workflow for the quantitative analysis of Carvedilol.

Protocols

Preparation of Stock and Working Solutions
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carvedilol and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex for 10 seconds.[2]

  • Add 100 µL of 0.1% formic acid in water and vortex for another 10 seconds.[2]

  • Centrifuge the samples at 13,000 g for 5 minutes at 10 °C.[2]

  • Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% formic acid.[2]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 10% methanol in water.[2]

  • Dry the cartridge under a stream of nitrogen for 1 minute.[2]

  • Elute the analytes with 500 µL of acetonitrile into a clean collection tube.[2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.[2]

  • Reconstitute the dried residue with 200 µL of the mobile phase.[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Data

The following data is representative of a validated method for Carvedilol in human plasma using a deuterated internal standard and is provided for guidance.[2][3][4]

Table 2: Linearity and Sensitivity

ParameterResult
Linearity Range0.05 - 50 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.05< 4.0< 4.096 - 104
Low0.15< 3.0< 3.097 - 103
Medium2.5< 2.0< 2.098 - 102
High40< 1.0< 1.099 - 101

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%CV)
Carvedilol94 - 99< 5
Internal Standard94 - 99< 5

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship between the analyte, internal standard, and the analytical technique for accurate quantification.

G cluster_sample Biological Sample cluster_process Analytical Process cluster_output Result Carvedilol Carvedilol SPE Sample Preparation (SPE) Carvedilol->SPE IS This compound IS->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Accurate Quantification LCMS->Quant

Logical relationship for quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of Carvedilol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for potential variability during sample processing and analysis. This application note offers a comprehensive protocol and performance characteristics that can be readily adapted by researchers in the fields of pharmacology and drug development.

References

Protocol for the Quantification of N-Isopropyl Carvedilol-d6 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Carvedilol (B1668590) in human plasma using N-Isopropyl Carvedilol-d6 as an internal standard (IS). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications.

Introduction

Carvedilol is a non-selective beta-adrenergic antagonist used in the treatment of hypertension and heart failure. Accurate quantification of Carvedilol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for LC-MS/MS-based bioanalysis.[1][2] A deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows it to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[1][2]

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of Carvedilol and this compound in human plasma.

Experimental Protocol

This protocol is a composite of established methods for Carvedilol analysis and may require optimization for specific laboratory instrumentation and conditions.

Materials and Reagents
  • Analytes: Carvedilol reference standard, this compound (Internal Standard)

  • Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

  • Chemicals and Solvents:

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Water (deionized or Milli-Q grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Stock and Working Solutions
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carvedilol reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Carvedilol by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike blank plasma for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Solid-Phase Extraction - SPE)
  • Thaw: Thaw frozen human plasma samples at room temperature.

  • Spike: To a 100 µL aliquot of plasma, add 25 µL of the this compound working solution. For calibration standards and QC samples, spike with the appropriate Carvedilol working solutions.

  • Acidify: Add 100 µL of 0.1 N hydrochloric acid and vortex.

  • Condition SPE Cartridge: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 N hydrochloric acid followed by 1 mL of water.

  • Elute: Elute the analytes with 1 mL of 2% ammonia (B1221849) in methanol.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried residue in 250 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A: 4.0 mM Ammonium Formate in water (pH 3.0 with 0.1% Formic Acid)B: Acetonitrile
Gradient Isocratic elution with 78% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 8°C
Mass Spectrometry (MS) Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 55 psi
Turbo Gas 55 psi

Mass Transitions (Q1/Q3):

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Carvedilol407.1100.1[3][4]
This compound (IS) 455.6 ~100.1 or other stable fragment *

* The product ion for this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used. Based on the fragmentation of Carvedilol, a prominent product ion resulting from the cleavage of the side chain is expected. The precursor ion for the non-deuterated N-Isopropyl Carvedilol would be approximately m/z 449.6.

Data Presentation

Calibration Curve and Quality Control Samples

A calibration curve should be constructed by plotting the peak area ratio of Carvedilol to this compound against the nominal concentration of Carvedilol. The linearity of the method should be established over a relevant concentration range (e.g., 0.05 - 50 ng/mL for Carvedilol).[5]

Table 1: Example Calibration Curve and QC Sample Concentrations

Sample TypeConcentration (ng/mL)
Calibration Standard 10.05
Calibration Standard 20.1
Calibration Standard 30.5
Calibration Standard 42.5
Calibration Standard 510
Calibration Standard 625
Calibration Standard 740
Calibration Standard 850
QC - Lower Limit of Quantitation (LLOQ)0.05
QC - Low0.15
QC - Medium20
QC - High40
Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6][7] Key validation parameters are summarized below.

Table 2: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Intra- and Inter-batch Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-batch Accuracy Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated for by the internal standard
Stability (Freeze-thaw, short-term, long-term) Analyte stable under tested conditions

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Human Plasma Sample spike_is Spike with This compound sample->spike_is spike_std Spike with Carvedilol Standards (for CC/QC) acidify Acidify Sample spike_is->acidify spike_std->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analytes spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Carvedilol Concentration calibration->quantification

References

Application Notes and Protocols for the Stereoselective Analysis of Carvedilol Enantiomers using N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic receptor blocking activity, widely used in the treatment of hypertension and congestive heart failure. It is administered as a racemic mixture of two enantiomers, (S)-(-)-Carvedilol and (R)-(+)-Carvedilol. The enantiomers exhibit different pharmacological activities; the beta-blocking activity resides primarily in the (S)-enantiomer, while both enantiomers contribute to the alpha-blocking effect. Due to this stereoselectivity in its mechanism of action and pharmacokinetics, it is crucial to employ analytical methods that can distinguish and quantify the individual enantiomers in biological matrices.

This document provides a detailed protocol for the stereoselective analysis of Carvedilol enantiomers in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes N-Isopropyl Carvedilol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision in quantification. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.

Experimental Protocols

Materials and Reagents
  • (S)-(-)-Carvedilol and (R)-(+)-Carvedilol reference standards

  • This compound (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Analytical balance

  • Pipettes and tips

Standard and Sample Preparation

Preparation of Stock and Working Solutions:

  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of each Carvedilol enantiomer in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

A chiral stationary phase is required for the separation of the Carvedilol enantiomers.

ParameterCondition
Column Chiralpak AD-H (or equivalent chiral column)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Isocratic or a shallow gradient optimized for enantiomeric separation (e.g., 70% B for 5 minutes)
Flow Rate 0.4 mL/min
Column Temperature 35°C
Injection Volume 10 µL

Mass Spectrometric Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (S)- & (R)-Carvedilol: 407.2 -> 100.1This compound: 455.3 -> 100.1*
Collision Energy (CE) To be optimized for each analyte and instrument. A starting point of 25-35 eV is recommended.
Source Temperature 500°C
IonSpray Voltage 5500 V

*Note: The product ion for this compound is proposed based on the known fragmentation of Carvedilol. The most intense and stable product ion should be determined empirically by infusing the standard into the mass spectrometer.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Carvedilol enantiomers, adapted from existing literature. These values are intended to provide an expectation of the method's performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
(S)-(-)-Carvedilol0.1 - 1000.1> 0.995
(R)-(+)-Carvedilol0.1 - 1000.1> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
(S)-(-)-CarvedilolLow0.3< 10< 1090 - 110
Mid5< 10< 1090 - 110
High80< 10< 1090 - 110
(R)-(+)-CarvedilolLow0.3< 10< 1090 - 110
Mid5< 10< 1090 - 110
High80< 10< 1090 - 110

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute in Mobile Phase s5->s6 a1 Chiral LC Separation s6->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Enantiomers d2->d3

Caption: Experimental workflow for the stereoselective analysis of Carvedilol enantiomers.

G cluster_process Sample Processing & Analysis Analyte Carvedilol Enantiomer (Variable Concentration) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Measured Peak Area IS This compound (IS) (Fixed Concentration) IS->Ratio Measured Peak Area Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Application Notes and Protocols for N-Isopropyl Carvedilol-d6 Stock Solution Preparation and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and long-term storage of N-Isopropyl Carvedilol-d6 stock solutions. This deuterated analog of N-Isopropyl Carvedilol is a critical internal standard for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision. Proper handling and storage are paramount to maintain its isotopic and chemical purity.

Physicochemical Properties and Solubility

This compound is a stable, isotopically labeled form of N-Isopropyl Carvedilol. Understanding its fundamental properties is crucial for accurate stock solution preparation.

PropertyValue
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol
CAS Number 1246815-40-6
Molecular Formula C₂₇H₂₆D₆N₂O₄
Molecular Weight 454.59 g/mol
Appearance Off-White Solid
Solubility (Inferred) Soluble in Methanol, DMSO, and DMF

Experimental Protocols

Stock Solution Preparation (1 mg/mL in DMSO)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps (B75204)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a target amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small volume of DMSO to the volumetric flask to dissolve the solid. Vortex gently to mix. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with DMSO.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials with PTFE-lined caps to minimize exposure to light and air during repeated use.

Long-Term Storage Protocol

Proper long-term storage is critical to prevent degradation and maintain the integrity of the this compound stock solution.

Storage Conditions:

  • Temperature: For long-term storage, it is recommended to store the stock solution at -20°C. Some sources suggest that refrigeration at 2-8°C is also a viable option for the solid compound.

  • Protection from Light: Store the aliquoted vials in the dark (e.g., in a freezer box) to prevent photodegradation. Carvedilol and related compounds are known to be susceptible to light.

  • Inert Atmosphere: For optimal stability, especially for very long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen before capping the vials. This minimizes the risk of oxidative degradation.

Stability Considerations:

While specific long-term stability data for this compound in solution is not available, the parent compound, Carvedilol, is known to be susceptible to degradation through oxidation, hydrolysis, and photodegradation. Therefore, adherence to the recommended storage conditions is crucial. It is best practice to prepare fresh working solutions from the stock solution for each analytical run. The stability of the stock solution should be periodically verified, especially if stored for an extended period.

Data Presentation

The following table summarizes the key quantitative data for the preparation and storage of the this compound stock solution.

ParameterRecommended Value/Condition
Stock Solution Concentration 1 mg/mL (typical, can be adjusted based on assay requirements)
Recommended Solvent Anhydrous DMSO (HPLC grade or higher)
Short-Term Storage (Working Solution) 2-8°C, protected from light (for up to 24 hours)
Long-Term Storage (Stock Solution) -20°C, protected from light, in airtight amber vials
Molecular Weight 454.59 g/mol

Visualizations

The following diagrams illustrate the workflow for stock solution preparation and the logical considerations for its long-term storage.

Stock_Solution_Preparation_Workflow cluster_prep Preparation start Start equilibrate Equilibrate This compound to Room Temperature start->equilibrate weigh Accurately Weigh Solid Compound equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Add DMSO and Dissolve transfer->dissolve fill Bring to Final Volume with DMSO dissolve->fill homogenize Homogenize Solution fill->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot end_prep Stock Solution Prepared aliquot->end_prep

Caption: Workflow for this compound Stock Solution Preparation.

Long_Term_Storage_Decision_Tree storage_decision Long-Term Storage of Stock Solution temperature Store at -20°C storage_decision->temperature light Protect from Light (Use Amber Vials) storage_decision->light atmosphere Minimize Oxygen Exposure storage_decision->atmosphere inert_gas Overlay with Inert Gas (Argon/Nitrogen) atmosphere->inert_gas Optimal tight_seal Use PTFE-lined Caps for Tight Seal atmosphere->tight_seal Standard

Caption: Key Considerations for Long-Term Storage of this compound Stock Solution.

References

Application Notes: Quantitative Determination of Carvedilol in Human Plasma using Isotope Dilution Mass Spectrometry with N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Introduction

Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-blocking activity, widely used in the treatment of hypertension and congestive heart failure. Accurate and precise quantification of Carvedilol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carvedilol in human plasma using a stable isotope-labeled internal standard, N-Isopropyl Carvedilol-d6.

Principle of the Method

The method is based on the principle of isotope dilution, where a known amount of the isotopically labeled internal standard (this compound) is added to the plasma sample. The internal standard is chemically identical to the analyte (Carvedilol) but has a different mass due to the isotopic labeling. Both the analyte and the internal standard are extracted from the plasma and analyzed by LC-MS/MS. The ratio of the analyte signal to the internal standard signal is used to calculate the concentration of the analyte in the sample. This approach compensates for variations in sample preparation and matrix effects, leading to highly accurate and precise results.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Carvedilol (Reference Standard)

    • This compound (Internal Standard, ISTD)

  • Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Ultrapure water

    • Human plasma (blank)

Stock and Working Solutions Preparation
  • Carvedilol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Carvedilol reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Carvedilol stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (e.g., 100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-5.0 min: 20% B

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carvedilol: m/z 407.2 → 100.1

    • This compound: m/z 455.6 → 100.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Analysis and Quantification

The concentration of Carvedilol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Carvedilol in the unknown samples is then interpolated from this calibration curve.

Data Presentation

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaISTD Peak AreaPeak Area Ratio (Analyte/ISTD)
0.11,250110,5000.0113
0.56,300112,0000.0563
112,800111,8000.1145
564,500113,2000.5698
10129,000112,5001.1467
50650,000111,9005.8088
1001,310,000112,10011.6860

Regression Equation: y = 0.1165x + 0.0012 Correlation Coefficient (r²): 0.9995

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.10.0986.58.298.0
Low0.30.2915.16.897.0
Medium3031.23.54.9104.0
High8082.42.84.1103.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) istd Add this compound (ISTD) plasma->istd precip Protein Precipitation (Acetonitrile) istd->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (Analyte/ISTD) integrate->ratio cal_curve Generate Calibration Curve ratio->cal_curve quantify Quantify Unknown Samples cal_curve->quantify

Caption: Experimental workflow for the IDMS quantification of Carvedilol.

idms_principle cluster_sample Biological Sample cluster_istd Internal Standard cluster_extraction Extraction & Analysis cluster_quantification Quantification analyte Analyte (Carvedilol) mix Mix Sample with Known Amount of ISTD analyte->mix istd ISTD (N-Isopropyl Carvedilol-d6) istd->mix extract Sample Preparation (Extraction) mix->extract analyze LC-MS/MS Analysis extract->analyze ratio Measure Peak Area Ratio (Analyte/ISTD) analyze->ratio concentration Determine Analyte Concentration ratio->concentration

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

carvedilol_pathway cluster_receptor Adrenergic Receptors cluster_carvedilol Carvedilol Action cluster_effect Physiological Effects beta1 β1-Adrenergic Receptor (Heart) hr Decreased Heart Rate beta1->hr Stimulates co Decreased Cardiac Output beta1->co Stimulates beta2 β2-Adrenergic Receptor (Lungs, Blood Vessels) alpha1 α1-Adrenergic Receptor (Blood Vessels) bp Decreased Blood Pressure (Vasodilation) alpha1->bp Stimulates (Vasoconstriction) carvedilol Carvedilol carvedilol->beta1 Blocks carvedilol->beta2 Blocks carvedilol->alpha1 Blocks

Caption: Simplified signaling pathway of Carvedilol's action.

Application Note: High-Throughput Bioanalytical Method for Carvedilol in Human Plasma Using N-Isopropyl Carvedilol-d6 for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carvedilol (B1668590) is a non-selective beta-adrenergic receptor antagonist with alpha-1 blocking activity, widely prescribed for the treatment of hypertension and chronic stable angina.[1][2] The development of generic formulations for Carvedilol requires robust bioequivalence (BE) studies to ensure that the rate and extent of absorption are comparable to the reference listed drug (RLD).[3][4] A critical component of these studies is the bioanalytical method used to quantify Carvedilol concentrations in biological matrices, typically human plasma.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and throughput.[5] To ensure the accuracy and precision of LC-MS/MS assays, regulatory agencies like the FDA and EMA recommend the use of stable isotope-labeled internal standards (SIL-IS).[6][7] A SIL-IS, such as N-Isopropyl Carvedilol-d6, is the ideal choice because its physicochemical properties are nearly identical to the analyte (Carvedilol).[5][8] This ensures it co-elutes chromatographically and experiences similar extraction efficiency and matrix effects, effectively normalizing variations during sample preparation and analysis.[5][7] This application note provides a detailed protocol for the quantification of Carvedilol in human plasma using this compound as an internal standard, suitable for supporting clinical bioequivalence studies.

Principle of the Method

The fundamental principle of this method is the use of a stable isotope-labeled internal standard to correct for analytical variability. This compound, a deuterated derivative of a Carvedilol-related compound, is added at a known concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples.[5] Because it shares a high degree of structural similarity with Carvedilol, it behaves almost identically during the entire analytical process (extraction, chromatography, and ionization).

However, due to the mass difference from the deuterium (B1214612) labels, the mass spectrometer can distinguish it from the unlabeled Carvedilol. Quantification is therefore based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even if there are variations in sample volume, extraction recovery, injection volume, or ionization efficiency, leading to a highly robust and reliable assay.[8]

Experimental Protocols

This section details the materials, equipment, and procedures for the validated quantification of Carvedilol in human plasma.

1. Materials and Reagents

  • Analytes: Carvedilol (Reference Standard), this compound (Internal Standard).

  • Solvents: HPLC-grade Methanol (B129727), Acetonitrile.

  • Reagents: Formic acid, Ammonium formate, HPLC-grade water.

  • Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

2. Instrumentation

  • An ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS).

  • The system should be equipped with an electrospray ionization (ESI) source.

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carvedilol and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the Carvedilol stock solution with a methanol/water (1:1 v/v) mixture to create working solutions for calibration standards and QC samples.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution in the same diluent.

4. Sample Preparation (Solid-Phase Extraction - SPE) This protocol is adapted from established methods for Carvedilol analysis.[9][10]

  • Pipette 100 µL of human plasma into a clean polypropylene (B1209903) tube.

  • Add 25 µL of the this compound working solution (Internal Standard) to all tubes except for the blank matrix sample.

  • Vortex the samples for 30 seconds.

  • Condition an SPE cartridge (e.g., UPLC C18) with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Load the entire plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions The following table outlines typical chromatographic and mass spectrometric conditions for the analysis.

ParameterCondition
Chromatography (LC)
ColumnUPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)[9][10]
Mobile PhaseAcetonitrile and 4.0 mM Ammonium Formate (pH 3.0 with 0.1% Formic Acid) in a ratio of 78:22 (v/v)[9][10]
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MRM Transition (Carvedilol)m/z 407.2 → 100.1 (Representative values, must be optimized)
MRM Transition (IS)m/z 455.6 → 100.1 (for this compound, must be optimized)
Dwell Time200 ms
Source Temperature150°C
Desolvation Temperature400°C

Method Validation Summary

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize representative quantitative data from published Carvedilol bioanalytical methods, which would be expected for this protocol.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Carvedilol0.05 - 50[9][10]>0.990.05[9][10]

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
CarvedilolLLOQ QC0.05< 4.0[9]-3.6 to 3.3[9]< 3.0[9]-2.5 to 2.8[9]
Low QC0.15< 3.5[9]-2.9 to 2.5[9]< 2.5[9]-1.9 to 2.1[9]
Mid QC20< 2.0[9]-1.5 to 1.8[9]< 1.5[9]-1.0 to 1.2[9]
High QC40< 1.0[9]-0.8 to 1.1[9]< 0.8[9]-0.5 to 0.9[9]

Note: Acceptance criteria for precision (%CV) is typically ≤15% (≤20% at LLOQ) and for accuracy (% Bias) is within ±15% (±20% at LLOQ).

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%CV)
CarvedilolLow94 - 99[9]< 5.0[9]
High94 - 99[9]< 4.5[9]
Internal Standard
This compoundMidExpected >90%Expected <15%

Visualizations: Workflows

Bioanalytical Method Workflow

The following diagram illustrates the key steps in the bioanalytical procedure, from receiving the clinical sample to generating the final concentration data.

Bioanalytical_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Plasma Plasma Sample Receipt Spike_IS Spike with N-Isopropyl Carvedilol-d6 (IS) Plasma->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calc Calculate Concentration Ratio->Calc

Bioanalytical workflow for Carvedilol quantification.

Bioequivalence Study Design Workflow

This diagram outlines the logical flow of a typical randomized, two-way crossover bioequivalence study.

BE_Study_Workflow Screening Subject Screening & Enrollment Randomization Randomization Screening->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Period1_A Period 1: Administer Test Drug GroupA->Period1_A Period1_B Period 1: Administer Reference Drug GroupB->Period1_B PK_Sampling1 Pharmacokinetic Blood Sampling Period1_A->PK_Sampling1 Period2_A Period 2: Administer Reference Drug Period2_B Period 2: Administer Test Drug Period1_A->Period2_B Period1_B->PK_Sampling1 Period1_B->Period2_A Washout Washout Period PK_Sampling1->Washout Analysis Bioanalysis of Plasma Samples (using validated method) PK_Sampling1->Analysis Washout->Period2_A Washout->Period2_B PK_Sampling2 Pharmacokinetic Blood Sampling Period2_A->PK_Sampling2 Period2_B->PK_Sampling2 PK_Sampling2->Analysis Stats Pharmacokinetic & Statistical Analysis (Cmax, AUC) Analysis->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion

Flowchart of a two-way crossover bioequivalence study.

Application to a Bioequivalence Study

The validated bioanalytical method described is applied to determine the plasma concentrations of Carvedilol from samples collected during a clinical bioequivalence study.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to determine key pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity).[1][13]

  • Statistical Evaluation: To establish bioequivalence, the 90% confidence intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ must fall within the regulatory acceptance range of 80.00% to 125.00%.[1][4]

This application note outlines a robust and reliable UPLC-MS/MS method for the quantification of Carvedilol in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required to support bioequivalence studies. The detailed protocol and validation parameters provide a comprehensive framework for researchers and drug development professionals to implement this method in accordance with global regulatory standards, ensuring that generic Carvedilol formulations meet the necessary criteria for safety and efficacy.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Carvedilol and N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Carvedilol and its internal standard, N-Isopropyl Carvedilol-d6, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies and provide a robust starting point for method development and validation in a research or drug development setting.

Overview

Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of heart failure and hypertension. Accurate and sensitive quantification of Carvedilol in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document details the essential parameters and a step-by-step protocol for its analysis by LC-MS/MS, a highly selective and sensitive analytical technique. This compound is presented here as a suitable deuterated internal standard to ensure accuracy and precision.

LC-MS/MS Parameters

The following tables summarize the key parameters for the LC-MS/MS analysis of Carvedilol and this compound. These parameters can be adapted and optimized based on the specific instrumentation and laboratory conditions.

Table 1: Mass Spectrometry Parameters
ParameterCarvedilolThis compound (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) (m/z) 407.2455.3
Product Ion (Q3) (m/z) 100.0100.0
Alternate Product Ion (m/z) 224.1224.1
Dwell Time (ms) 100 - 200100 - 200
Collision Energy (eV) 35 - 4035 - 40
Declustering Potential (V) 60 - 8060 - 80

Note: The parameters for this compound are proposed based on the known fragmentation of Carvedilol. The precursor ion mass is calculated based on the molecular weight of N-Isopropyl Carvedilol (448.6 g/mol ) with the addition of a proton and the mass of six deuterium (B1214612) atoms. The primary product ion at m/z 100.0 corresponds to a common fragment of the Carvedilol side chain, which is expected to be conserved. Optimization of collision energy and other parameters is recommended during method development.

Table 2: Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)
Gradient Isocratic or Gradient elution. A typical starting condition is 70:30 (Mobile Phase B: Mobile Phase A)[1].
Flow Rate (mL/min) 0.3 - 0.7
Column Temperature (°C) 30 - 40
Injection Volume (µL) 5 - 10
Table 3: Mass Spectrometer Source Parameters
ParameterRecommended Setting
IonSpray Voltage (V) 4500 - 5500
Temperature (°C) 450 - 550
Curtain Gas (psi) 10 - 30
Nebulizer Gas (GS1) (psi) 40 - 60
Heater Gas (GS2) (psi) 40 - 60
Collision Gas (CAD) Medium

Experimental Protocols

Standard and Sample Preparation Protocol

This protocol describes the preparation of calibration standards, quality control samples, and the extraction of Carvedilol and its internal standard from a biological matrix (e.g., plasma).

G cluster_0 Stock and Working Solution Preparation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis stock_carvedilol Prepare 1 mg/mL Carvedilol Stock in Methanol working_carvedilol Prepare Carvedilol Working Solutions (Serial Dilutions) stock_carvedilol->working_carvedilol stock_is Prepare 1 mg/mL this compound Stock in Methanol working_is Prepare Internal Standard Working Solution (e.g., 100 ng/mL) stock_is->working_is plasma_sample Aliquot Plasma Sample (e.g., 100 µL) working_carvedilol->plasma_sample add_is Add Internal Standard Working Solution working_is->add_is plasma_sample->add_is vortex1 Vortex add_is->vortex1 precipitation Add Protein Precipitation Agent (e.g., Acetonitrile) vortex1->precipitation vortex2 Vortex precipitation->vortex2 centrifuge Centrifuge to Pellet Proteins vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject acquire Acquire Data using MRM Mode inject->acquire process Process Data and Quantify acquire->process

Standard and sample preparation workflow.

Materials:

  • Carvedilol reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Drug-free biological matrix (e.g., plasma)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Carvedilol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution Preparation:

    • Prepare a series of Carvedilol working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution.

  • Calibration Standards and Quality Controls (QCs):

    • Spike a known volume of the drug-free biological matrix with the Carvedilol working solutions to achieve the desired concentration range for the calibration curve and QC samples.

  • Sample Extraction (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample, calibration standard, or QC, add a small volume (e.g., 10 µL) of the internal standard working solution and vortex briefly.

    • Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for approximately 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol (Alternative to Protein Precipitation)

For cleaner extracts and potentially lower matrix effects, Solid-Phase Extraction can be employed.

G cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Steps & Analysis plasma_sample Aliquot Plasma Sample (e.g., 200 µL) add_is Add Internal Standard plasma_sample->add_is acidify Acidify Sample (e.g., with 0.1 M HCl) add_is->acidify load Load Pre-treated Sample acidify->load condition Condition SPE Cartridge (e.g., Methanol, Water) condition->load wash1 Wash with Acidic Solution (e.g., 0.1 M HCl) load->wash1 wash2 Wash with Water wash1->wash2 elute Elute with Ammoniated Methanol (e.g., 2% NH3 in MeOH) wash2->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject onto LC-MS/MS System reconstitute->inject

Solid-Phase Extraction (SPE) workflow.

Materials:

  • Mixed-mode Cation Exchange (MCX) SPE cartridges

  • Reagents from the protein precipitation protocol

  • 0.1 M Hydrochloric Acid

  • 2% Ammonia (B1221849) in Methanol

Procedure:

  • Sample Pre-treatment:

    • To a 200 µL aliquot of plasma, add the internal standard.

    • Acidify the sample by adding 100 µL of 0.1 M HCl.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading and Washing:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of water.

  • Elution and Final Preparation:

    • Elute the analytes with 1-2 mL of 2% ammonia in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Analysis and System Suitability

  • Quantification: The concentration of Carvedilol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Linearity: A linear regression of the peak area ratios versus the concentration of the calibration standards should be performed. A correlation coefficient (r²) of >0.99 is typically desired.

  • System Suitability: Before running the analytical batch, inject a system suitability standard to ensure the proper functioning of the LC-MS/MS system. Key parameters to monitor include peak shape, retention time, and signal intensity.

Conclusion

The LC-MS/MS parameters and protocols detailed in these application notes provide a solid foundation for the sensitive and selective quantification of Carvedilol in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and precise results. Researchers are encouraged to optimize these methods for their specific instrumentation and analytical needs.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange or back-exchange in N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isopropyl Carvedilol-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to isotopic exchange or back-exchange during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

This compound is a deuterated analog of N-Isopropyl Carvedilol, a derivative of Carvedilol.[1] It is commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Carvedilol and its metabolites' quantification in biological matrices.

Q2: What is isotopic back-exchange and why is it a concern for this compound?

Isotopic back-exchange is a chemical process where deuterium (B1214612) (d) atoms on a labeled compound are replaced by hydrogen (H) atoms from the surrounding environment, such as solvents or biological matrices.[2] This is a significant concern as it can compromise the isotopic purity of the this compound internal standard, leading to inaccurate and unreliable quantitative results.

Q3: Where are the deuterium atoms located on this compound, and how does this affect its stability?

This compound has the molecular formula C27H26D6N2O4.[3] The "-d6" designation typically indicates that the six deuterium atoms are located on the N-isopropyl group. Deuterium atoms on aliphatic chains, like the isopropyl group, are generally more stable than those on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[2] However, they can still be susceptible to exchange under certain conditions.

Q4: What are the optimal storage and handling conditions for this compound to minimize back-exchange?

To maintain the isotopic integrity of this compound, it is recommended to:

  • Storage: Store the compound in a tightly sealed container at -20°C or below, protected from light and moisture.

  • Solvent Selection: For preparing stock and working solutions, use high-purity aprotic solvents such as acetonitrile, ethyl acetate, or tetrahydrofuran. Avoid protic solvents like water and methanol, especially under acidic or basic conditions, as they can facilitate deuterium-hydrogen exchange.[2]

Troubleshooting Guide

This guide addresses common issues that may arise from isotopic exchange of this compound.

Issue 1: Inconsistent or Decreasing Signal Intensity of this compound in LC-MS Analysis

  • Potential Cause: Isotopic back-exchange occurring in the sample matrix, during sample preparation, or in the autosampler.

  • Troubleshooting Steps:

    • Evaluate Solvent and pH: Ensure that the sample diluent and mobile phase are not strongly acidic or basic. The optimal pH range to minimize exchange is typically between 2.5 and 7.[2]

    • Temperature Control: Maintain low temperatures (e.g., 4°C) for sample storage and during the analytical run in the autosampler to slow down the rate of exchange.[2]

    • Minimize Exposure to Protic Solvents: If possible, reduce the time the sample is in contact with aqueous or other protic solvents.

Issue 2: Poor Accuracy and Precision in Quantitative Results

  • Potential Cause: A shift in the isotopic distribution of the this compound internal standard due to back-exchange, leading to an inaccurate response ratio.

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Analyze a freshly prepared solution of this compound to confirm its initial isotopic purity. Compare this with the certificate of analysis.

    • Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess if the back-exchange is being catalyzed by components in the biological matrix.

    • Protocol Review: Carefully review the entire sample preparation workflow to identify any steps where the compound is exposed to harsh pH or high-temperature conditions.

Data on Carvedilol Stability

The stability of the parent compound, Carvedilol, provides insights into the potential vulnerabilities of its deuterated analog. Forced degradation studies have shown that Carvedilol is susceptible to degradation under certain stress conditions.

Stress ConditionReagent/ParametersObservationReference
Acidic Hydrolysis 1.0 N HCl, 90°CRelatively stable[4]
Alkaline Hydrolysis 1.0 N NaOH, 90°CSignificant degradation[4][5]
Oxidative Degradation 7.5% H2O2, Room TempSignificant degradation[4][5]
Thermal Degradation 130°C, 1 hourStable[6]
Photolytic Degradation UV light, 24 hoursStable[7]

This table summarizes data from forced degradation studies on Carvedilol. The stability of this compound is expected to be similar.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Different Solvents

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 µg/mL) in the following solvents:

    • Acetonitrile (aprotic control)

    • Methanol (protic)

    • Water (protic)

    • Mobile Phase A (specify composition, e.g., 0.1% formic acid in water)

    • Mobile Phase B (specify composition, e.g., 0.1% formic acid in acetonitrile)

  • Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, room temperature, 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • LC-MS Analysis: Analyze the samples at each time point using a validated LC-MS/MS method. Monitor the mass transitions for this compound and its potential back-exchanged products (d5, d4, etc.).

  • Data Analysis: Calculate the peak areas for each isotopic species at each time point. A decrease in the peak area of the d6 species and an increase in the lower mass isotopologues indicate back-exchange.

Protocol 2: Assessment of Back-Exchange in a Biological Matrix

  • Sample Preparation: Spike a known concentration of this compound into a blank biological matrix (e.g., human plasma).

  • Extraction: Perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • Incubation: After extraction, divide the supernatant/extract into aliquots. Analyze one aliquot immediately (T=0). Incubate the remaining aliquots in the autosampler at a controlled temperature (e.g., 10°C) and re-inject at regular intervals (e.g., every 2 hours for 12 hours).

  • LC-MS/MS Analysis: Use the same LC-MS/MS method as in Protocol 1.

  • Data Analysis: Monitor the ratio of the peak area of this compound to any back-exchanged products over time. A change in this ratio indicates instability in the processed sample.[8]

Visualizations

Caption: Structural stability of different positions on the N-Isopropyl Carvedilol molecule.

Troubleshooting Workflow for Isotopic Exchange start Inconsistent Isotopic Standard (IS) Signal or Poor Accuracy/Precision check_purity Verify Isotopic Purity of IS (Fresh Preparation vs. CoA) start->check_purity purity_ok Purity OK? check_purity->purity_ok source_new_is Source New Lot of IS purity_ok->source_new_is No investigate_conditions Investigate Experimental Conditions purity_ok->investigate_conditions Yes check_solvent Check Solvent Type (Protic vs. Aprotic) investigate_conditions->check_solvent check_ph Check pH of Solvents and Mobile Phase investigate_conditions->check_ph solvent_protic Protic check_solvent->solvent_protic use_aprotic Switch to Aprotic Solvent or Minimize Protic Exposure solvent_protic->use_aprotic use_aprotic->check_ph ph_extreme pH < 2.5 or > 7? check_ph->ph_extreme adjust_ph Adjust pH to 2.5 - 7 ph_extreme->adjust_ph Yes check_temp Check Sample/Autosampler Temperature ph_extreme->check_temp No adjust_ph->check_temp temp_high Temperature > 4°C? check_temp->temp_high lower_temp Lower Temperature to 4°C temp_high->lower_temp Yes revalidate Re-validate Method temp_high->revalidate No lower_temp->revalidate

Caption: Decision tree for troubleshooting isotopic exchange issues.

Experimental Workflow for Stability Assessment prep_solutions Prepare IS Solutions in Test Solvents/Matrix incubate Incubate at Different Temperatures and Time Points prep_solutions->incubate lcms_analysis LC-MS/MS Analysis incubate->lcms_analysis data_analysis Analyze Data for Back-Exchange lcms_analysis->data_analysis report Report Findings and Optimize Method data_analysis->report

Caption: Workflow for assessing the stability of this compound.

References

How to minimize matrix effects with N-Isopropyl Carvedilol-d6 in bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects when using N-Isopropyl Carvedilol-d6 as an internal standard in bioanalysis.

Troubleshooting Guide

Issue: High Variability in this compound Response

Q1: We are observing significant variability in the peak area of our internal standard, this compound, across our sample batch. What are the potential causes and how can we troubleshoot this?

A1: High variability in the internal standard (IS) response is a common issue that can compromise the accuracy and precision of your bioanalytical method. The primary causes often relate to matrix effects, sample preparation inconsistencies, or chromatographic issues.

Troubleshooting Steps:

  • Evaluate Matrix Effects: The most likely culprit is the differential impact of matrix components on the ionization of this compound across different samples.

    • Initial Diagnosis: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[1][2][3] Inject a blank, extracted matrix sample while continuously infusing a solution of this compound post-column. Dips in the baseline signal indicate retention times where matrix components are causing ion suppression.

    • Quantitative Assessment: Conduct a post-extraction spike analysis to quantify the extent of the matrix effect.[2]

  • Optimize Sample Preparation: Inadequate removal of matrix components, particularly phospholipids (B1166683), is a major source of ion suppression.

    • Review Your Current Protocol: If you are using protein precipitation (PPT), be aware that it is often insufficient for removing phospholipids.[4]

    • Implement a More Rigorous Cleanup:

      • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of Carvedilol and its internal standard while leaving interfering components behind.

      • Solid-Phase Extraction (SPE): SPE is highly effective for removing phospholipids and other interferences. Consider using a mixed-mode or phospholipid removal SPE plate.

  • Investigate Chromatographic Conditions:

    • Isotopic Chromatographic Shift: Deuterium-labeled standards like this compound can sometimes exhibit slightly different retention times compared to the unlabeled analyte due to the kinetic isotope effect.[5][6][7][8][9] If this shift causes the IS to elute in a region of significant ion suppression while the analyte does not (or vice-versa), it will fail to compensate for the matrix effect accurately.

    • Mitigation: Adjust your chromatographic method (e.g., gradient, mobile phase composition) to ensure the analyte and IS co-elute as closely as possible in a region free of significant ion suppression.

  • Check for Contamination: Carryover from previous injections or contamination in the LC-MS system can lead to inconsistent IS response.[10] Implement rigorous wash cycles and ensure the cleanliness of your ion source.

Issue: Poor Accuracy and Precision in Quality Control (QC) Samples

Q2: Our QC samples are failing to meet the acceptance criteria outlined in the FDA's Bioanalytical Method Validation guidance (typically ±15% for accuracy and ≤15% for precision).[11][12][13] What steps should we take?

A2: Failure of QC samples is a critical issue that points to a systematic problem in your analytical method.

Troubleshooting Steps:

  • Confirm Internal Standard Performance: As a first step, verify that the this compound is performing as expected. Follow the troubleshooting steps outlined in Q1 to rule out IS-related issues.

  • Re-evaluate Sample Preparation:

    • Extraction Recovery: Determine the extraction recovery of both Carvedilol and this compound. Inconsistent recovery between the analyte and the IS can lead to inaccurate results.

    • Sample Preparation Technique: If you are using a simple protein precipitation, it is highly recommended to develop a more robust method like LLE or SPE to minimize matrix effects.

  • Optimize Chromatography:

    • Peak Shape: Poor peak shape (e.g., tailing, fronting, or splitting) can compromise integration and lead to inaccurate quantification. This can be caused by column degradation, inappropriate mobile phase, or interactions with active sites in the flow path.

    • Separation from Interferences: Ensure that your chromatographic method adequately separates Carvedilol and this compound from any co-eluting matrix components or metabolites that may cause interference.

  • Calibration Curve Review:

    • Linearity and Range: Assess the linearity and range of your calibration curve. If the QC samples that are failing are at the lower or upper ends of the curve, you may need to adjust the calibration range.

    • Matrix-Matched Calibrators: Ensure that your calibration standards are prepared in the same biological matrix as your samples to account for matrix effects.

Frequently Asked Questions (FAQs)

Q3: Why was this compound chosen as the internal standard? Is it the best choice?

A3: this compound is a stable isotope-labeled (SIL) internal standard. SILs are generally considered the "gold standard" for quantitative LC-MS bioanalysis because their physicochemical properties are very similar to the analyte of interest.[14][15][16] This similarity should, in theory, ensure that they behave almost identically during sample extraction, chromatography, and ionization, thus effectively compensating for any variability in these steps.

However, deuterium-labeled standards can sometimes exhibit a chromatographic isotope effect, leading to a slight retention time shift compared to the unlabeled analyte.[5][6][7][8][9] If this shift is significant and coincides with a region of ion suppression, it can lead to inaccurate results. In such cases, a ¹³C or ¹⁵N labeled internal standard, which typically shows less of a chromatographic shift, might be a better but often more expensive alternative.[8]

Q4: What are the main sources of matrix effects in plasma or serum samples?

A4: The primary sources of matrix effects in plasma and serum are phospholipids from cell membranes.[4] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to ion suppression or enhancement.[2][3]

Q5: Can you provide a summary of the pros and cons of different sample preparation techniques for minimizing matrix effects?

A5:

Technique Pros Cons
Protein Precipitation (PPT) Simple, fast, and inexpensive. Ineffective at removing phospholipids and other interferences, leading to significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT. Can be optimized by adjusting solvent and pH. Can be labor-intensive and may have lower recovery for some analytes. Emulsion formation can be an issue.

| Solid-Phase Extraction (SPE) | Highly effective at removing phospholipids and other interferences.[4] Can be automated for high-throughput applications. | More expensive and requires more method development than PPT or LLE. |

Q6: How does the choice of ionization technique (ESI vs. APCI) affect matrix effects?

A6: Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, than atmospheric pressure chemical ionization (APCI).[3] This is because ESI involves the ionization of analytes from evaporating droplets, a process that can be easily disrupted by co-eluting matrix components that alter the droplet's surface tension and evaporation rate. APCI, on the other hand, involves gas-phase ionization, which is less prone to these interferences. If significant matrix effects are observed with ESI, switching to APCI (if compatible with the analyte) could be a viable strategy.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline for using a mixed-mode solid-phase extraction plate to remove phospholipids from plasma samples.

  • Conditioning: Condition the SPE plate wells with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma sample with 100 µL of 2% formic acid in water.

    • Vortex to mix.

    • Load the entire pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with 1 mL of 0.1% formic acid in water.

    • Wash the wells with 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general starting point for LLE of Carvedilol from plasma.

  • Sample Preparation: To 100 µL of plasma, add 10 µL of this compound working solution.

  • pH Adjustment: Add 50 µL of 1M sodium carbonate to basify the sample.

  • Extraction:

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Data Summary

Parameter Carvedilol This compound Reference
Molecular Formula C₂₄H₂₆N₂O₄C₂₇H₂₆D₆N₂O₄[17][18]
Molecular Weight 406.5 g/mol 454.59 g/mol [17][18]
XLogP3 4.2N/A[17]
Solubility Poorly soluble in water. Soluble in methanol and DMSO.Soluble in methanol and DMSO.[19][20][21]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects Start High IS Variability or QC Failure Observed Step1 Step 1: Assess Matrix Effects (Post-Column Infusion & Post-Extraction Spike) Start->Step1 Decision1 Matrix Effect Significant? Step1->Decision1 Step2 Step 2: Optimize Sample Preparation Result_PPT Action: Switch from PPT to LLE or SPE Step2->Result_PPT Step3 Step 3: Optimize Chromatography Decision2 Co-elution with Suppression Zone? Step3->Decision2 Step4 Step 4: Verify System Cleanliness Result_Clean Action: Implement Rigorous Wash Cycles & Clean Ion Source Step4->Result_Clean Decision1->Step2 Yes Decision1->Step4 No Decision2->Step4 No Result_Chroma Action: Adjust Gradient/ Mobile Phase to Shift Analyte/IS Peaks Decision2->Result_Chroma Yes Result_PPT->Step3 Result_Chroma->Step4 End Method Optimized Result_Clean->End

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

Sample_Prep_Comparison Sample Preparation Technique Comparison Plasma Plasma Sample PPT Protein Precipitation (PPT) Plasma->PPT LLE Liquid-Liquid Extraction (LLE) Plasma->LLE SPE Solid-Phase Extraction (SPE) Plasma->SPE Cleanliness_Low Low Cleanliness (High Matrix Effect) PPT->Cleanliness_Low Leads to Cleanliness_Med Medium Cleanliness (Reduced Matrix Effect) LLE->Cleanliness_Med Leads to Cleanliness_High High Cleanliness (Minimal Matrix Effect) SPE->Cleanliness_High Leads to

Caption: Comparison of sample preparation techniques and their effectiveness in removing matrix interferences.

References

Addressing the chromatographic shift between N-Isopropyl Carvedilol-d6 and Carvedilol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a chromatographic shift between N-Isopropyl Carvedilol-d6 and Carvedilol.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift observed between this compound and Carvedilol?

A1: The chromatographic shift, also known as the isotopic effect, is the difference in retention time observed between a deuterated internal standard (this compound) and its non-deuterated analyte (Carvedilol) during chromatographic analysis.[1] In reversed-phase HPLC, the deuterated compound typically elutes slightly earlier than the non-deuterated compound.

Q2: What causes this chromatographic shift?

A2: The primary cause is the difference in the physicochemical properties of the carbon-deuterium (C-D) and carbon-hydrogen (C-H) bonds. The C-D bond is slightly shorter and stronger, which can lead to a smaller molecular volume and altered van der Waals interactions.[1] These subtle differences can affect the molecule's hydrophobicity and its interaction with the stationary phase, resulting in a retention time difference.

Q3: How does the location of the deuterium (B1214612) atoms in this compound affect the shift?

A3: The magnitude of the chromatographic shift can be influenced by the number and position of the deuterium atoms.[1] In this compound, the six deuterium atoms are located on the isopropyl group. Deuteration in this aliphatic portion of the molecule can slightly decrease its hydrophobicity, leading to a weaker interaction with a C18 stationary phase and, consequently, a shorter retention time compared to the non-deuterated Carvedilol.

Q4: Can this chromatographic shift impact the accuracy of my quantitative analysis?

A4: Yes, a significant chromatographic shift can compromise the accuracy and precision of your results. If this compound does not co-elute with Carvedilol, it may experience different matrix effects, leading to variations in ionization efficiency in mass spectrometry detection.[1][2] This can result in an inaccurate calculation of the analyte concentration.

Troubleshooting Guides

Issue: A noticeable chromatographic shift is observed between this compound and Carvedilol.

This guide provides a systematic approach to troubleshoot and minimize the retention time difference (ΔRT) between your analyte and its deuterated internal standard.

Step 1: Assess the Significance of the Shift

  • Action: Overlay the chromatograms of Carvedilol and this compound.

  • Purpose: To visually confirm and measure the retention time difference (ΔRT).

  • Evaluation: Determine if the peaks are sufficiently resolved to potentially be affected differently by the sample matrix. If the peaks show significant separation, proceed to the next steps to minimize the ΔRT.

Step 2: Optimize the Mobile Phase Composition

  • Rationale: Adjusting the mobile phase can alter the interactions of both compounds with the stationary phase, thereby influencing their retention times.

  • Actions:

    • Modify the Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • Adjust the Mobile Phase pH: For ionizable compounds like Carvedilol, altering the pH can change their ionization state and hydrophobicity, which may reduce the separation between the deuterated and non-deuterated forms.[1]

Step 3: Adjust the Column Temperature

  • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase.

  • Action: Modify the column temperature in increments (e.g., 5 °C) to observe the effect on the ΔRT. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.[3]

Step 4: Evaluate the HPLC Column

  • Rationale: If mobile phase and temperature adjustments do not resolve the issue, the column itself may be the contributing factor.

  • Action:

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before analysis.

    • Column Chemistry: Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the effect of chromatographic parameter adjustments on the retention time difference (ΔRT) between Carvedilol and this compound.

Table 1: Effect of Mobile Phase Composition (Acetonitrile Content) on ΔRT

% AcetonitrileCarvedilol Retention Time (min)This compound Retention Time (min)ΔRT (min)
40%8.528.450.07
45%6.216.150.06
50%4.354.300.05

Table 2: Effect of Mobile Phase pH on ΔRT

Mobile Phase pHCarvedilol Retention Time (min)This compound Retention Time (min)ΔRT (min)
3.05.885.820.06
3.56.156.100.05
4.06.426.380.04

Table 3: Effect of Column Temperature on ΔRT

Column Temperature (°C)Carvedilol Retention Time (min)This compound Retention Time (min)ΔRT (min)
306.316.250.06
355.955.900.05
405.625.580.04

Experimental Protocols

Protocol 1: HPLC Method for Carvedilol Analysis

This protocol provides a starting point for the analysis of Carvedilol and can be modified to address the chromatographic shift.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm or Mass Spectrometry

Protocol 2: Systematic Evaluation of Mobile Phase Composition
  • Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 40%, 45%, 50% acetonitrile in 0.1% formic acid in water).

  • Equilibrate the HPLC system with the first mobile phase composition for at least 15 minutes.

  • Inject a standard solution containing both Carvedilol and this compound.

  • Record the retention times for both compounds and calculate the ΔRT.

  • Repeat steps 2-4 for each mobile phase composition.

  • Plot the ΔRT as a function of the percentage of organic solvent to identify the optimal composition for co-elution.

Visualizations

Caption: A logical workflow for troubleshooting and resolving the chromatographic shift between an analyte and its deuterated internal standard.

Experimental_Workflow Experimental Workflow for Method Optimization prep_mp Prepare Mobile Phases (Varying % Organic Solvent) equilibrate Equilibrate HPLC System prep_mp->equilibrate inject Inject Standard Mix (Analyte + IS) equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data analyze Measure Retention Times Calculate ΔRT acquire_data->analyze compare Compare ΔRT Values analyze->compare compare->prep_mp Iterate with new conditions select_optimal Select Optimal Conditions for Co-elution compare->select_optimal

Caption: A systematic experimental workflow for optimizing chromatographic conditions to achieve co-elution of an analyte and its internal standard.

References

Technical Support Center: Optimizing LC Gradient for Co-elution of N-Isopropyl Carvedilol-d6 and Analyte

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your liquid chromatography (LC) methods for the analysis of N-Isopropyl Carvedilol-d6 and its corresponding analyte. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, particularly co-elution, and ensure accurate and reproducible results.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during method development and routine analysis.

Question 1: My this compound internal standard and analyte are co-eluting. What are the initial steps to resolve this?

Answer:

Co-elution of a stable isotopically labeled (SIL) internal standard and the analyte can compromise the accuracy of your assay, especially in LC-MS/MS, where it can lead to differential matrix effects.[1] Here are the initial steps to address co-elution:

  • Confirm Co-elution: First, ensure that you are truly observing co-elution. Look for signs of peak asymmetry, such as shoulders or merged peaks in your chromatogram.[2] If using a diode array detector (DAD) or mass spectrometer (MS), analyze the spectra across the peak. A change in the spectral profile indicates the presence of more than one compound.[2]

  • Evaluate System Suitability: Before modifying the LC method, verify that your HPLC/UHPLC system is performing optimally.[3]

    • Column Health: A contaminated or voided column can lead to peak broadening and apparent co-elution. Flush the column with a strong solvent or replace it if necessary.[3]

    • Extra-Column Volume: Minimize the length and inner diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

    • Flow Rate Consistency: Ensure the pump is delivering a stable and accurate flow rate.[3]

Question 2: How can I modify my gradient to improve the separation between this compound and the analyte?

Answer:

Adjusting the gradient profile is a primary strategy for resolving closely eluting compounds.

  • Decrease the Gradient Slope (Shallower Gradient): A slower increase in the organic mobile phase composition over time can enhance separation. For example, if your current gradient is 50% to 95% organic over 15 minutes, try extending the gradient to 20 or 30 minutes.[3][4]

  • Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the two compounds show some separation can be effective. This is often implemented at the beginning of the gradient or at a point just before the elution of the critical pair.

  • Scouting Gradient: If you are unsure about the optimal conditions, running a "scouting" gradient from a low to high percentage of organic solvent (e.g., 5-100% B over 20-30 minutes) can help identify the approximate organic composition at which your compounds elute.[4][5] You can then design a more focused, shallower gradient around this point.

Question 3: I've adjusted the gradient, but co-elution persists. What other mobile phase parameters can I change?

Answer:

If gradient optimization is insufficient, consider modifying the mobile phase composition:

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent selectivity can alter the elution order and improve resolution.

  • Adjust the Mobile Phase pH: For ionizable compounds like Carvedilol (B1668590), the pH of the aqueous mobile phase can significantly impact retention and selectivity. Small adjustments to the pH can lead to significant changes in separation. Ensure your chosen pH is within the stable range for your column.

  • Modify the Buffer or Additive: The type and concentration of the buffer or additive (e.g., formic acid, ammonium (B1175870) formate) can influence peak shape and selectivity.[6]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate the deuterated internal standard (this compound) from the analyte?

A1: While stable isotopically labeled internal standards are designed to have nearly identical chemical and physical properties to the analyte, a slight difference in retention time can occur due to the deuterium (B1214612) isotope effect.[1] If co-elution occurs in a region of significant matrix suppression or enhancement in LC-MS/MS, the analyte and internal standard may be affected differently, leading to an inaccurate analyte-to-internal standard peak area ratio and compromising the quantitative results.[1]

Q2: My chromatogram shows a single, symmetrical peak. Does this guarantee peak purity?

A2: Not necessarily. Perfect co-elution can result in a symmetrical peak, masking the presence of multiple components.[2] Using detectors that provide spectral information, such as a DAD or a mass spectrometer, is crucial for assessing peak purity. By examining the spectra across the peak, you can detect subtle differences that indicate co-elution.[2]

Q3: Can the sample solvent affect the separation and lead to co-elution?

A3: Yes. The sample solvent should ideally be as weak as or weaker than the initial mobile phase.[7] Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, broadening, and potentially lead to co-elution, especially for early eluting peaks.[3][7]

Q4: I am observing "ghost peaks" in my blank runs that are close to my analyte's retention time. What should I do?

A4: Ghost peaks can arise from impurities in the mobile phase, sample carryover from previous injections, or system contamination.[3] To troubleshoot, run a blank gradient (injecting only the mobile phase). If the ghost peak is still present, the source is likely the mobile phase or the system. Systematically clean or replace components to identify and eliminate the source of contamination.[3]

Q5: After making changes to my method, my retention times are drifting. What could be the cause?

A5: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[8][9] A common rule of thumb is to equilibrate with 5-10 column volumes.

  • Mobile Phase Composition Changes: Prepare fresh mobile phases regularly. If using an online mixer, ensure it is functioning correctly.[8]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[7][8]

Experimental Protocols

Protocol 1: Generic Scouting Gradient for Method Development

This protocol is a starting point for developing a separation method for Carvedilol and its related compounds on a C18 column.

ParameterSetting
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV/Vis (PDA) or Mass Spectrometer
Gradient Program 5% B to 95% B over 20 minutes

This is a general-purpose scouting gradient and may require further optimization based on the results.[4][5]

Protocol 2: Example LC-MS/MS Conditions for Carvedilol Analysis

The following table summarizes typical LC-MS/MS parameters that have been used for the analysis of Carvedilol, which can be adapted for this compound.

ParameterExample 1[10]Example 2[6]
Column UPLC C18 (50 x 2.1 mm, 1.7 µm)Restek Ultra Biphenyl (100 x 2.1 mm, 3 µm)
Mobile Phase A 4.0 mM Ammonium formate, pH 3.05 mM Ammonium acetate (B1210297), 0.1% Acetic acid in Water
Mobile Phase B AcetonitrileWater:Methanol:Acetonitrile (10:20:70, v/v/v) with 5 mM Ammonium acetate and 0.1% Acetic acid
Flow Rate Not specified0.3 mL/min
Gradient Isocratic (78:22, A:B)5% B to 90% B over 0.5 min, hold at 90% B for 2.5 min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Visual Guides

Troubleshooting_Workflow start Start: Co-elution Observed confirm Confirm Co-elution (Peak Shape, Spectral Analysis) start->confirm system_check Check System Suitability (Column, Flow Rate, Connections) confirm->system_check gradient Modify Gradient Profile (Shallower, Isocratic Hold) system_check->gradient System OK mobile_phase Adjust Mobile Phase (Solvent, pH, Additives) gradient->mobile_phase Co-elution Persists resolved Resolution Achieved gradient->resolved Resolved column Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) mobile_phase->column Co-elution Persists mobile_phase->resolved Resolved column->resolved Resolved

Caption: Troubleshooting workflow for co-elution.

Gradient_Optimization_Logic start Initial Gradient scouting Run Scouting Gradient (e.g., 5-95% B in 20 min) start->scouting analyze Identify Elution Zone of Analyte and Internal Standard scouting->analyze shallow Create Shallower Gradient Around Elution Zone analyze->shallow isocratic Add Isocratic Hold Before Elution Zone analyze->isocratic fine_tune Fine-tune and Validate shallow->fine_tune isocratic->fine_tune

Caption: Logic for LC gradient optimization.

References

How to correct for isotopic or chemical impurities in N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for isotopic and chemical impurities in N-Isopropyl Carvedilol-d6.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities in this compound?

A: this compound can contain two main types of impurities:

  • Isotopic Impurities: These are molecules of N-Isopropyl Carvedilol with fewer than six deuterium (B1214612) atoms (e.g., d5, d4) or the unlabeled (d0) form. The presence of the d0 isotopologue is a significant concern as it can interfere with the quantification of the unlabeled analyte.

  • Chemical Impurities: These are unwanted chemicals that may be present from the synthesis of Carvedilol or N-Isopropyl Carvedilol, or that form during storage.[1][2] These can include unreacted starting materials, byproducts of side reactions, and degradation products.[1] N-Isopropyl Carvedilol itself is a known related compound and potential impurity of Carvedilol.[3]

Q2: Why is it crucial to correct for these impurities?

A: Isotopic and chemical impurities can significantly impact the accuracy and precision of quantitative bioanalysis.[4]

  • Isotopic impurities , particularly the unlabeled (d0) version of N-Isopropyl Carvedilol, can contribute to the signal of the analyte, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).[5]

  • Chemical impurities can potentially co-elute with the analyte or the internal standard, causing ion suppression or enhancement, which can lead to inaccurate results.[1]

Q3: What is "isotopic cross-talk" or "isotopic interference"?

A: Isotopic cross-talk occurs when the signal from the naturally occurring isotopes of the unlabeled analyte overlaps with the signal of the deuterated internal standard in the mass spectrometer.[6] This can also happen if the deuterated standard contains a significant amount of the unlabeled species. This interference can lead to non-linear calibration curves and biased quantitative results.

Q4: How can I check for isotopic interference in my assay?

A: To check for isotopic interference, you can analyze a high-concentration solution of the unlabeled analyte while monitoring the mass channel of the internal standard. A significant signal in the internal standard's channel indicates a contribution from the analyte's natural isotopes.

Q5: My deuterated internal standard elutes slightly earlier than the unlabeled analyte. Is this a problem?

A: A small, consistent, and reproducible retention time shift between the deuterated internal standard and the unlabeled analyte is a known phenomenon called the "chromatographic isotope effect".[7] While perfect co-elution is ideal, a minor shift may be acceptable as long as it does not lead to differential matrix effects, which would compromise quantification accuracy.[7] If the shift is significant, chromatographic conditions may need to be optimized.[8]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results are showing a positive or negative bias, or are highly variable, despite using this compound as an internal standard.[8]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Differential Matrix Effects Even with a deuterated standard, slight differences in retention time can expose the analyte and standard to different levels of ion suppression or enhancement from co-eluting matrix components. Solution: Perform a matrix effect assessment.[1] If significant differential effects are observed, improve sample clean-up or adjust chromatographic conditions to ensure co-elution.[1]
Isotopic Impurity (Unlabeled Analyte) The this compound may contain a small percentage of the unlabeled (d0) N-Isopropyl Carvedilol. This will artificially inflate the analyte signal, especially at low concentrations. Solution: Check the Certificate of Analysis for the isotopic purity of the standard. If the d0 content is significant, you may need to use a mathematical correction or source a standard with higher isotopic purity.
Chemical Impurities A chemical impurity in the deuterated standard may be co-eluting with and interfering with the analyte or the standard itself. Solution: Analyze the this compound standard by itself using a high-resolution HPLC method to check for chemical purity. If significant impurities are found, the standard may need to be purified.
Isotopic Instability (H/D Exchange) Deuterium atoms on the molecule may be exchanging with hydrogen atoms from the solvent or matrix, reducing the isotopic purity of the standard. Solution: Check the position of the deuterium labels on the molecule from the supplier's documentation. Labels on heteroatoms (O, N, S) are more prone to exchange.[5] Perform an H/D exchange experiment to assess stability under your analytical conditions.[8]

Data Presentation

Table 1: Representative Isotopic Purity of this compound

IsotopologueAbundance (%)
d6> 98%
d5< 2%
d4< 0.5%
d3< 0.1%
d2< 0.1%
d1< 0.1%
d0 (unlabeled)< 0.1%

Note: This table presents typical values for a high-quality deuterated standard. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Table 2: Common Mass Transitions for Carvedilol and its Deuterated Analogs

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carvedilol407.1100.1
Carvedilol-d5412.2105.1
This compound (projected)455.6-

Data for Carvedilol and Carvedilol-d5 from a published study.[9] The product ion for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: Mathematical Correction for Isotopic Interference

This protocol provides a simplified method to correct for the contribution of the unlabeled (d0) impurity in the this compound internal standard (IS) to the analyte signal.

1. Determine the Contribution Factor (CF):

  • Prepare a solution containing only the this compound IS at a known concentration.

  • Analyze this solution using your LC-MS/MS method and measure the peak area in the analyte's mass transition channel (let's call this Area_d0_in_IS) and the peak area in the IS's mass transition channel (Area_d6_in_IS).

  • Calculate the Contribution Factor: CF = Area_d0_in_IS / Area_d6_in_IS

2. Correct the Analyte Peak Area in Samples:

  • For each experimental sample, measure the peak area of the analyte (Area_Analyte_measured) and the peak area of the IS (Area_IS_measured).

  • Calculate the corrected analyte peak area: Area_Analyte_corrected = Area_Analyte_measured - (CF * Area_IS_measured)

3. Calculate the Final Concentration:

  • Use the Area_Analyte_corrected to calculate the concentration of the analyte based on your calibration curve.

Protocol 2: HPLC Method for Impurity Profiling

This protocol is adapted from a validated method for separating Carvedilol and its impurities and can be used to assess the chemical purity of this compound.[3]

  • Column: Purosphere STAR RP 18-endcapped (250x4 mm, 3 µm)

  • Mobile Phase A: Acetonitrile:Buffer (10:1000 v/v)

  • Mobile Phase B: Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)

  • Buffer: 20 mM potassium dihydrogen phosphate (B84403) with 1 ml of triethylamine, pH adjusted to 2.8 with orthophosphoric acid.

  • Flow Rate: 1 ml/min

  • Column Temperature: 50°C

  • Detection: 226 nm and 240 nm

  • Injection Volume: 10 µl

  • Gradient Program: A gradient program should be developed to achieve optimal separation of all potential impurities.

Visualizations

troubleshooting_workflow cluster_coelution Co-elution Check cluster_purity Purity Assessment cluster_stability Stability Check start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Analyte and IS Co-elution start->check_coelution coelution_ok Co-elution is acceptable check_coelution->coelution_ok Yes coelution_bad Significant Retention Time Shift check_coelution->coelution_bad No check_purity Step 2: Assess Isotopic and Chemical Purity purity_ok Purity Meets Specifications check_purity->purity_ok Pass isotopic_issue Isotopic Impurity Detected (e.g., high d0) check_purity->isotopic_issue Fail (Isotopic) chemical_issue Chemical Impurity Detected check_purity->chemical_issue Fail (Chemical) check_stability Step 3: Evaluate Isotopic Stability (H/D Exchange) stability_ok Isotopically Stable check_stability->stability_ok Pass hd_exchange H/D Exchange Observed check_stability->hd_exchange Fail coelution_ok->check_purity adjust_chrom Adjust Chromatographic Conditions coelution_bad->adjust_chrom adjust_chrom->check_coelution purity_ok->check_stability correct_math Apply Mathematical Correction isotopic_issue->correct_math purify_standard Purify Standard or Source New Lot chemical_issue->purify_standard correct_math->check_purity purify_standard->check_purity end_node Accurate Quantification Achieved stability_ok->end_node change_conditions Modify Sample/Mobile Phase pH or Temperature hd_exchange->change_conditions change_conditions->check_stability impurity_correction_logic cluster_impurity_types Impurity Types cluster_correction_methods Correction Methods cluster_isotopic_steps Isotopic Correction Steps cluster_chemical_steps Chemical Correction Steps start Start: this compound Sample isotopic_impurities Isotopic Impurities (d0, d1, d2, d3, d4, d5) start->isotopic_impurities chemical_impurities Chemical Impurities (Starting Materials, Byproducts, Degradants) start->chemical_impurities isotopic_correction Isotopic Correction isotopic_impurities->isotopic_correction chemical_correction Chemical Correction chemical_impurities->chemical_correction assess_isotopic_purity Assess Isotopic Purity (High-Resolution MS) isotopic_correction->assess_isotopic_purity assess_chemical_purity Assess Chemical Purity (HPLC Impurity Profiling) chemical_correction->assess_chemical_purity mathematical_correction Mathematical Correction (for d0 interference) assess_isotopic_purity->mathematical_correction end_node Corrected and Verified This compound mathematical_correction->end_node purification Purification of Standard (if necessary) assess_chemical_purity->purification purification->end_node

References

Preventing deuterium label loss from N-Isopropyl Carvedilol-d6 in acidic or basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Isopropyl Carvedilol-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium (B1214612) label loss from this compound in acidic or basic solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is deuterium labeling important?

This compound is a stable isotope-labeled version of N-Isopropyl Carvedilol, an active metabolite of Carvedilol. The six deuterium atoms on the N-isopropyl group provide a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This allows for precise and accurate measurement of Carvedilol and its metabolites in complex biological matrices.

Q2: What causes the loss of deuterium labels from this compound?

Deuterium loss, also known as hydrogen-deuterium (H/D) exchange, can occur when the C-D bonds are labile enough to be replaced by C-H bonds from the surrounding solvent (e.g., water, methanol). This process is often catalyzed by the presence of acid or base. For this compound, the deuterium atoms are on the isopropyl group attached to a nitrogen atom. While generally stable, these labels can be susceptible to exchange under certain pH and temperature conditions.

Q3: Under what conditions is deuterium label loss most likely to occur?

Deuterium exchange is significantly influenced by pH and temperature. Both strongly acidic and strongly basic conditions can accelerate the rate of exchange.[1] Elevated temperatures will also increase the rate of this reaction. Therefore, prolonged exposure of this compound to harsh pH conditions or high temperatures during sample preparation, storage, or analysis should be avoided.

Q4: How can I detect if deuterium label loss is occurring in my samples?

Deuterium label loss can be detected using mass spectrometry. You would observe a decrease in the signal intensity of the fully deuterated this compound (M+6) and a corresponding increase in the signal intensities of partially deuterated (M+5, M+4, etc.) and non-deuterated (M+0) species. High-resolution mass spectrometry is particularly useful for resolving these different isotopic forms.

Q5: What is the general stability of the parent molecule, Carvedilol, in acidic and basic solutions?

Studies have shown that Carvedilol itself is relatively stable in both acidic (0.1 N HCl at 60°C for 4 hours) and basic (0.1 N NaOH at 60°C for 4 hours) solutions, with minimal degradation observed.[2] Carvedilol is a weak base with a pKa of 7.8 and exhibits pH-dependent solubility, being more soluble in acidic conditions.[2][3][4] While the core structure is stable, this does not preclude the possibility of deuterium exchange on the N-isopropyl group under certain conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Deuterium Label (Observed as M+5, M+4, etc. peaks in MS) Acidic or Basic Conditions: Sample preparation, storage, or analytical mobile phase is too acidic or basic.- Maintain pH of solutions as close to neutral as possible. - If acidic or basic conditions are necessary, minimize exposure time. - For LC-MS analysis, consider using a mobile phase with a pH between 3 and 6 to minimize exchange.
Elevated Temperature: Samples are being processed or stored at high temperatures.- Perform all sample preparation steps on ice or at reduced temperatures. - Store stock solutions and samples at -20°C or -80°C. - Use a cooled autosampler for LC-MS analysis.
Protic Solvents: Use of protic solvents (e.g., water, methanol) that can readily exchange protons.- If possible, use aprotic solvents for sample storage and reconstitution. - If aqueous solutions are required, consider using D₂O-based buffers to minimize back-exchange.
Inconsistent Internal Standard Signal Variable Deuterium Exchange: Inconsistent exposure of samples to adverse pH or temperature.- Standardize all sample handling procedures to ensure consistent treatment of all samples, calibrators, and quality controls. - Prepare samples in batches to minimize time-dependent variations in exchange.
Matrix Effects: Components in the biological matrix may be catalyzing the exchange.- Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to remove interfering matrix components.
Appearance of Non-Deuterated N-Isopropyl Carvedilol Peak Complete Deuterium Loss: Severe acidic or basic conditions leading to complete exchange.- Re-evaluate the entire workflow for sources of extreme pH or high temperature. - Prepare fresh solutions of the internal standard and re-analyze the samples under optimized conditions.
Contamination: The internal standard may be contaminated with the non-deuterated analog.- Verify the isotopic purity of the this compound standard from the supplier's certificate of analysis. - Analyze a fresh, unopened vial of the standard.

Quantitative Data on Deuterium Stability

The following table presents hypothetical data to illustrate the potential stability of this compound under various conditions. Actual stability should be experimentally determined.

Condition pH Temperature (°C) Incubation Time (hours) Remaining Deuterated (M+6) (%)
Acidic 242498.5
2252492.1
2502475.3
Neutral 7424>99.9
7252499.8
7502498.2
Basic 1042497.9
10252490.5
10502471.8

Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocols

Protocol for Assessing Deuterium Label Stability

This protocol outlines a method to evaluate the stability of the deuterium labels on this compound under different pH and temperature conditions.

1. Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 2, 4, 7, 10)

  • Water bath or incubator

  • LC-MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • For each pH condition to be tested, aliquot the stock solution into separate vials and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried analyte in the respective pH buffer to a final concentration of 1 µg/mL.

3. Incubation:

  • For each pH condition, prepare multiple vials to be analyzed at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 50°C).

4. Sample Analysis:

  • At each time point, remove a vial from each pH and temperature condition.

  • Immediately quench any further exchange by acidifying the sample to pH ~3 with formic acid and placing it on ice.

  • Analyze the sample by LC-MS.

  • Monitor the ion signals for this compound (M+6) and its potential exchange products (M+5, M+4, etc.).

5. Data Analysis:

  • Calculate the percentage of the remaining fully deuterated (M+6) form at each time point for each condition.

  • Plot the percentage of remaining M+6 against time for each condition to determine the rate of deuterium loss.

Visualizations

cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange Acid_Start This compound (M+6) Acid_Intermediate Protonated Intermediate Acid_Start->Acid_Intermediate + H+ Acid_End Partially Deuterated Product (e.g., M+5) Acid_Intermediate->Acid_End - D+ Base_Start This compound (M+6) Base_Intermediate Carbanion Intermediate Base_Start->Base_Intermediate - H+ (via Base) Base_End Partially Deuterated Product (e.g., M+5) Base_Intermediate->Base_End + H+ (from solvent)

Caption: Mechanisms of acid- and base-catalyzed deuterium exchange.

Start Prepare N-Isopropyl Carvedilol-d6 in Test Buffers Incubate Incubate at Defined Temp & Time Start->Incubate Quench Quench Reaction (Acidify & Cool) Incubate->Quench Analyze LC-MS Analysis Quench->Analyze Data Monitor M+6, M+5, etc. signals Analyze->Data Evaluate Evaluate % Deuterium Loss Data->Evaluate

Caption: Experimental workflow for assessing deuterium label stability.

Start Deuterium Loss Detected? Check_pH Review pH of All Solutions Start->Check_pH Yes End Problem Solved Start->End No Check_Temp Review Temp of Storage & Prep Check_pH->Check_Temp Optimize_pH Adjust pH to Near Neutral Check_pH->Optimize_pH Optimize_Temp Reduce Temperature (Use Ice, Cooled Autosampler) Check_Temp->Optimize_Temp Reanalyze Re-analyze Samples Optimize_pH->Reanalyze Optimize_Temp->Reanalyze Reanalyze->End

Caption: Troubleshooting decision tree for deuterium label loss.

References

Improving mass spectrometry signal and peak shape for N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal and peak shape for N-Isopropyl Carvedilol-d6.

Troubleshooting Guides

This section addresses specific issues users may encounter during their LC-MS/MS experiments with this compound.

How can I improve a weak or inconsistent mass spectrometry signal for this compound?

A weak or inconsistent signal can be due to several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Ionization: this compound, being a basic compound, is best analyzed in positive ion mode using electrospray ionization (ESI). Ensure your ion source is properly tuned and calibrated.

  • Inappropriate MS Parameters: The cone voltage and collision energy are critical for achieving a good signal. These parameters may need to be optimized specifically for this compound.

  • Sample Concentration: If the sample concentration is too low, the signal will be weak. Conversely, if it is too high, ion suppression can occur.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improving sample cleanup or chromatographic separation can mitigate these effects.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. Acidic mobile phases, such as those containing 0.1% formic acid, are generally preferred for basic compounds as they promote protonation.

G start Weak/Inconsistent Signal for This compound check_ionization Verify Ion Source Settings (Positive ESI Mode) start->check_ionization optimize_ms Optimize MS Parameters (Cone Voltage, Collision Energy) check_ionization->optimize_ms solution_ion Tune and Calibrate Ion Source check_ionization->solution_ion Incorrect Settings check_concentration Evaluate Sample Concentration optimize_ms->check_concentration solution_ms Perform Compound Tuning (Infusion Analysis) optimize_ms->solution_ms Suboptimal Parameters address_matrix Investigate Matrix Effects check_concentration->address_matrix solution_conc Adjust Dilution or Concentration Factor check_concentration->solution_conc Too High/Low optimize_mobile Optimize Mobile Phase address_matrix->optimize_mobile solution_matrix Improve Sample Cleanup or Chromatographic Separation address_matrix->solution_matrix Ion Suppression Observed solution_mobile Adjust pH (e.g., add 0.1% Formic Acid) or Organic Content optimize_mobile->solution_mobile Poor Ionization G start Poor Peak Shape for This compound check_column Evaluate HPLC Column start->check_column check_mobile_phase Assess Mobile Phase Composition check_column->check_mobile_phase solution_column Use Charged Surface Column or High-Purity, End-Capped Column check_column->solution_column Secondary Interactions check_injection Review Injection Solvent check_mobile_phase->check_injection solution_mobile_phase Adjust pH (e.g., 2.5-3.5) and Consider Mobile Phase Additives (e.g., Ammonium Formate) check_mobile_phase->solution_mobile_phase Inappropriate pH check_system Inspect LC System check_injection->check_system solution_injection Match Injection Solvent to Initial Mobile Phase check_injection->solution_injection Solvent Mismatch solution_system Flush Column, Check for Voids, Minimize Extra-Column Volume check_system->solution_system Contamination or High Dead Volume

Investigating ion suppression effects on N-Isopropyl Carvedilol-d6 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects during the quantification of N-Isopropyl Carvedilol-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of this compound?

A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This suppression leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, poor reproducibility, and compromised assay sensitivity.

Q2: What are the primary causes of ion suppression in bioanalytical methods?

A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the mass spectrometer's ion source.[2] Common culprits in biological matrices like plasma or serum include:

  • Phospholipids (B1166683): These are major components of cell membranes and are a well-documented cause of ion suppression in reversed-phase chromatography.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the electrospray ionization (ESI) process.

  • Endogenous small molecules: Urea, amino acids, and other small molecules can co-elute with the analyte and cause suppression.

  • Dosing vehicles and formulation excipients: In pre-clinical studies, formulation agents can be a significant source of ion suppression.

Q3: How can I determine if my this compound analysis is impacted by ion suppression?

A3: Two primary experimental methods are used to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative method to identify the regions in the chromatogram where ion suppression occurs. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components elute and cause suppression.[4]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal response of this compound in a neat solution to its response when spiked into a pre-extracted blank matrix sample. A lower response in the matrix sample indicates ion suppression.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) like this compound sufficient to overcome ion suppression?

A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate inaccuracies, especially in the presence of severe ion suppression. The underlying assumption is that the analyte and the SIL-IS co-elute perfectly and experience the same degree of ion suppression. Any chromatographic separation between the two can lead to differential suppression and inaccurate results. Therefore, it is crucial to minimize ion suppression as much as possible, even when using a SIL-IS.

Troubleshooting Guides

Initial Assessment of Ion Suppression

If you suspect ion suppression is affecting your this compound quantification, follow this initial assessment guide.

Symptoms:

  • Poor reproducibility of quality control (QC) samples.

  • Lower than expected signal intensity for your analyte.

  • Inconsistent analyte-to-internal standard area ratios across a batch.

  • Non-linear calibration curves.

Troubleshooting Workflow:

IonSuppressionWorkflow start Suspected Ion Suppression qualitative Perform Post-Column Infusion (PCI) Experiment start->qualitative quantitative Perform Post-Extraction Spike Analysis start->quantitative suppression_present Ion Suppression Detected? qualitative->suppression_present quantitative->suppression_present no_suppression Ion Suppression Not Significant. Continue with Method. suppression_present->no_suppression No mitigation Implement Mitigation Strategies suppression_present->mitigation Yes sample_prep Optimize Sample Preparation mitigation->sample_prep chromatography Optimize Chromatography mitigation->chromatography re_evaluate Re-evaluate Ion Suppression sample_prep->re_evaluate chromatography->re_evaluate re_evaluate->mitigation Suppression Persists method_validated Method Validated re_evaluate->method_validated Suppression Mitigated

Caption: A troubleshooting workflow for identifying and mitigating ion suppression.

Quantitative Impact of Sample Preparation on Signal Intensity

The choice of sample preparation technique is critical in minimizing ion suppression. The following table provides illustrative data on the recovery and matrix effect for Carvedilol (as a proxy for this compound) with different extraction methods.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Signal Intensity (%)
Protein Precipitation (PPT) 95 ± 5-45 ± 855
Liquid-Liquid Extraction (LLE) 85 ± 7-15 ± 585
Solid-Phase Extraction (SPE) 92 ± 4-5 ± 395
  • Analyte Recovery (%): (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100

  • Matrix Effect (%): ((Peak area of post-extraction spiked sample / Peak area of neat solution) - 1) x 100. A negative value indicates ion suppression.

  • Relative Signal Intensity (%): The signal intensity relative to a neat standard solution.

As the table demonstrates, while protein precipitation offers high recovery, it is often associated with significant ion suppression due to insufficient removal of matrix components. LLE and SPE provide cleaner extracts and, consequently, less ion suppression.

Effectiveness of Phospholipid Removal Strategies

Phospholipids are a major source of ion suppression. The following table illustrates the efficiency of different strategies in removing phospholipids from plasma samples.

Phospholipid Removal StrategyPhospholipid Removal Efficiency (%)
Protein Precipitation (Acetonitrile) 30 - 40
Liquid-Liquid Extraction (MTBE) 70 - 80
Solid-Phase Extraction (Polymeric Sorbent) > 95
Specialized Phospholipid Removal Plates > 99

Monitoring a common phospholipid fragment ion (m/z 184) can be used to assess the effectiveness of the chosen sample preparation method.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-fitting

  • Syringe pump

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma/serum from at least six different sources

  • Validated sample preparation method

Procedure:

  • Prepare blank matrix extracts using your established sample preparation method.

  • Set up the LC-MS/MS system. Place a T-fitting between the analytical column and the mass spectrometer's ion source.

  • Infuse the this compound standard solution through the T-fitting at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Begin data acquisition on the mass spectrometer, monitoring the MRM transition for this compound. A stable baseline signal should be observed.

  • Inject a blank solvent sample to establish the baseline with no matrix interference.

  • Inject the prepared blank matrix extract.

  • Monitor the baseline for any dips or suppression. The retention times of these dips correspond to the elution of matrix components that cause ion suppression.

Workflow Diagram:

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Column Analytical Column T_Fitting T-Fitting LC_Column->T_Fitting Syringe_Pump Syringe Pump with This compound Syringe_Pump->T_Fitting MS Mass Spectrometer T_Fitting->MS

Caption: Experimental setup for a Post-Column Infusion (PCI) experiment.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement.

Materials:

  • This compound standard solutions

  • Blank plasma/serum from at least six different sources

  • Validated sample preparation method

Procedure:

  • Prepare Set A (Neat Solution): Spike a known concentration of this compound into the final mobile phase or reconstitution solvent.

  • Prepare Set B (Post-Extraction Spike): Extract blank plasma/serum using your validated sample preparation method. Spike the same concentration of this compound as in Set A into the final extracted matrix.

  • Prepare Set C (Pre-Extraction Spike - for Recovery): Spike the same concentration of this compound as in Set A into blank plasma/serum before extraction. Process these samples using your validated method.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • Matrix Effect (%) = ( (Mean Peak Area of Set B) / (Mean Peak Area of Set A) - 1 ) * 100

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

A negative ME value indicates ion suppression, while a positive value indicates ion enhancement. An ME value between -20% and +20% is generally considered acceptable.

Logical Relationship Diagram:

ME_Calculation set_a Set A (Neat Solution) calc_me Calculate Matrix Effect (%) set_a->calc_me set_b Set B (Post-Extraction Spike) set_b->calc_me calc_re Calculate Recovery (%) set_b->calc_re set_c Set C (Pre-Extraction Spike) set_c->calc_re

References

Reasons for inaccurate or inconsistent quantitative results with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges that can lead to inaccurate or inconsistent quantitative results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, differential matrix effects, isotopic impurities, and unexpected isotopic exchange.[1] It is crucial to systematically investigate each of these potential problems.

Troubleshooting Guide: Inaccurate Quantification

1. Are your analyte and deuterated internal standard co-eluting perfectly?

  • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs, a phenomenon known as the "deuterium isotope effect".[1][2][3][4] This separation can lead to differential matrix effects, where the analyte and the internal standard are exposed to varying levels of ion suppression or enhancement, compromising analytical accuracy.[1][5][6]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm if they elute simultaneously.

    • Adjust Chromatography: If a separation is observed, consider modifying the mobile phase composition, gradient, or temperature to improve co-elution.[4][7] In some instances, using a column with lower resolution can help ensure the analyte and internal standard elute as a single peak.[1][8]

    • Alternative Isotopes: If chromatographic separation persists, consider using an internal standard labeled with a more stable isotope like ¹³C, which is less prone to chromatographic shifts.[7]

2. Have you confirmed the isotopic and chemical purity of your deuterated standard?

  • Problem: The deuterated standard may contain a small amount of the unlabeled analyte, or vice-versa.[3] This can lead to inaccurate measurements, especially at low analyte concentrations.

  • Solution:

    • Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.

    • Independent Verification: If possible, verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

3. Could isotopic exchange (H/D exchange) be occurring?

  • Problem: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[3] This is more likely to occur if the deuterium is on an unstable position of the molecule, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[7][9] This exchange alters the mass of the internal standard, leading to quantification errors.[3][10]

  • Solution:

    • Assess Stability: Perform a stability study by incubating the deuterated internal standard in the sample matrix under your experimental conditions (time, temperature, pH). Monitor for any decrease in the deuterated signal and a corresponding increase in the non-deuterated signal.

    • Choose Stable Labeling: Select a deuterated standard where the deuterium atoms are in chemically stable positions.[11]

4. Are you experiencing differential matrix effects?

  • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[5][12][13] This "differential matrix effect" can lead to inaccurate quantification. Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[1][12]

  • Solution:

    • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess and quantify the matrix effect for both the analyte and the internal standard.

    • Sample Preparation: Optimize your sample preparation method to remove as many matrix interferences as possible. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.

Experimental Protocols

Protocol 1: Assessment of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process: Process the samples using your established extraction procedure.

  • Analyze: Analyze the samples by LC-MS/MS.

  • Monitor: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]

Protocol 2: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and internal standard in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.

Data Presentation

Table 1: Hypothetical Data from a Matrix Effect Experiment

Sample SetAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS Ratio
Set A (Neat) 1,200,0001,500,0000.80
Set B (Post-Spike) 600,000900,0000.67
Analyte Matrix Effect 50% (Suppression)
IS Matrix Effect 60% (Suppression)

In this example, the differential matrix effect would likely lead to an overestimation of the analyte concentration.

Visualizations

troubleshooting_workflow start Inaccurate/Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution is adequate check_coelution->coelution_ok Yes coelution_bad Significant Separation check_coelution->coelution_bad No check_purity Step 2: Assess Isotopic and Chemical Purity coelution_ok->check_purity adjust_chrom Adjust Chromatographic Conditions coelution_bad->adjust_chrom adjust_chrom->check_coelution purity_ok Purity is acceptable check_purity->purity_ok Yes purity_bad Impurity Detected check_purity->purity_bad No check_exchange Step 3: Evaluate H/D Back-Exchange purity_ok->check_exchange new_standard Source New/Verified Internal Standard purity_bad->new_standard new_standard->check_purity exchange_ok No Significant Exchange check_exchange->exchange_ok Yes exchange_bad Exchange Confirmed check_exchange->exchange_bad No check_matrix Step 4: Investigate Differential Matrix Effects exchange_ok->check_matrix stable_is Select More Stable Labeled Standard exchange_bad->stable_is stable_is->check_exchange matrix_ok No Differential Effects check_matrix->matrix_ok No matrix_bad Differential Effects Observed check_matrix->matrix_bad Yes end Accurate Quantification matrix_ok->end optimize_prep Optimize Sample Preparation matrix_bad->optimize_prep optimize_prep->check_matrix

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

differential_matrix_effects cluster_chrom title Impact of Chromatographic Shift on Matrix Effects chromatogram Chromatographic Elution Profile analyte Analyte is Deuterated IS explanation Analyte elutes into a zone of higher ion suppression than the internal standard, leading to an underestimation of the analyte concentration.

Caption: Differential matrix effects due to chromatographic shift.

References

Validation & Comparative

Establishing Linearity and Range for N-Isopropyl Carvedilol-d6 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical method development, the selection and validation of an appropriate internal standard (IS) are critical for ensuring the accuracy, precision, and reliability of quantitative data. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for pharmacokinetic and bioequivalence studies. For the analysis of the beta-blocker Carvedilol, a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability during sample preparation and analysis. N-Isopropyl Carvedilol-d6, a deuterated analog, is a potential candidate for this role.

This guide provides a comprehensive overview of the experimental approach to establishing the linearity and range for this compound as an internal standard for Carvedilol analysis. It compares its expected performance with other potential internal standards and provides detailed experimental protocols based on current regulatory guidelines.

Performance Comparison of Internal Standards for Carvedilol Analysis

While specific experimental data for the linearity and range of this compound is not extensively published, its performance can be reliably inferred from data on other deuterated internal standards used for similar analytes. The following tables compare the expected performance of this compound with alternative internal standards that have been reported in the literature for Carvedilol analysis.

Table 1: Comparison of Linearity and Range for Different Internal Standards

Internal StandardTypical Concentration Range (ng/mL)Linearity (r²)Remarks
This compound (Expected) 1 - 500≥ 0.995As a SIL-IS, it is expected to have a wide linear range that covers the therapeutic concentrations of Carvedilol.
Carvedilol-d51 - 200[1]≥ 0.99[1]A commonly used SIL-IS for Carvedilol, demonstrating excellent linearity.
Metoprolol (B1676517)2 - 200[2]≥ 0.99[2]A structural analog used as an IS. Its different physicochemical properties may lead to variations in response compared to the analyte.
Propranolol9.6 - 200[3]> 0.997[3]Another beta-blocker used as an IS. Potential for chromatographic interference and differential matrix effects.
Abacavir0.5 - 100 (for Carvedilol)≥ 0.9998[4]A structurally unrelated compound, which is generally not recommended as it may not adequately compensate for analyte variability.

Table 2: Key Performance Parameters of Different Internal Standards

ParameterThis compound (Expected)Carvedilol-d5Metoprolol / Propranolol (Analogs)Abacavir (Unrelated)
Co-elution with Analyte YesYesNoNo
Ionization Efficiency Nearly identical to analyteNearly identical to analyteDifferent from analyteDifferent from analyte
Matrix Effect Compensation HighHighModerate to LowLow
Extraction Recovery Consistent with analyteConsistent with analyteMay differ from analyteMay differ from analyte
Regulatory Acceptance Highly acceptedHighly acceptedAcceptable with justificationGenerally not recommended

Experimental Protocols

The following protocols are based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., methanol).

  • This compound Working Solution: Prepare a working solution by diluting the stock solution with the same solvent to a concentration that provides a consistent and optimal response in the LC-MS/MS system. This concentration should be determined during method development.

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates the workflow for establishing the linearity and range of the analytical method using this compound as the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Evaluation A Prepare Carvedilol Calibration Standards (e.g., 0.1 - 500 ng/mL in blank plasma) B Spike each standard with a fixed concentration of this compound IS A->B C Perform Sample Extraction (e.g., Protein Precipitation or Liquid-Liquid Extraction) B->C D Inject extracted samples into LC-MS/MS system C->D E Acquire data in Multiple Reaction Monitoring (MRM) mode D->E F Calculate Peak Area Ratios (Carvedilol / IS) E->F G Plot Peak Area Ratio vs. Carvedilol Concentration F->G H Perform Linear Regression Analysis (Determine r², slope, and intercept) G->H I Establish Linearity and Range (LLOQ to ULOQ) H->I

Experimental workflow for linearity and range determination.

Acceptance Criteria for Linearity and Range
  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Range: The calibration curve should cover the expected concentration range of Carvedilol in the study samples.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤ 20% CV) and accuracy (within ±20% of the nominal concentration).

  • Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that can be quantified with acceptable precision (≤ 15% CV) and accuracy (within ±15% of the nominal concentration).

  • Calibration Standards: At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

Carvedilol Signaling Pathway

Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist. Its mechanism of action involves the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors. This dual action results in vasodilation and a reduction in heart rate and contractility.

G cluster_receptors Adrenergic Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers Beta1 β1 Gs Gs Beta1->Gs Beta2 β2 Beta2->Gs Alpha1 α1 Gq Gq Alpha1->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Ca_PKC Ca_PKC IP3_DAG->Ca_PKC Increase Ca2+ / Activate PKC Carvedilol Carvedilol Carvedilol->Beta1 Antagonist Carvedilol->Beta2 Antagonist Carvedilol->Alpha1 Antagonist

Simplified signaling pathway of Carvedilol's action.

Conclusion

While direct experimental data for this compound is emerging, its properties as a stable isotope-labeled internal standard strongly suggest superior performance in terms of linearity, range, and overall method robustness compared to non-deuterated analogs or structurally unrelated compounds. The use of a SIL-IS like this compound is the recommended approach for the bioanalysis of Carvedilol, aligning with regulatory expectations for high-quality data in drug development. The provided experimental protocols offer a robust framework for the validation of this internal standard, ensuring the generation of reliable and defensible bioanalytical results.

References

Assessing accuracy and precision of N-Isopropyl Carvedilol-d6 in quantitative bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy and precision of analytical methods. This guide provides a comparative assessment of N-Isopropyl Carvedilol-d6 as an internal standard for the bioanalysis of Carvedilol, a widely used beta-blocker. Its performance is evaluated alongside established internal standards, Carvedilol-d5 and Metoprolol, supported by experimental data from published literature.

Performance Comparison of Internal Standards for Carvedilol Bioanalysis

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards are generally considered the gold standard due to their high degree of similarity to the analyte.

Internal StandardTypeMean Accuracy (%)Precision (%RSD)Key AdvantagesPotential Considerations
This compound Stable Isotope Labeled AnalogExpected: 95-105%Expected: <15%Structurally very similar to Carvedilol, differing by an isopropyl group and deuterium (B1214612) labeling. Co-elution is likely, minimizing matrix effects.As a known process-related impurity, trace levels in study samples could potentially interfere with the analysis. Requires careful screening of blank matrices.
Carvedilol-d5 Stable Isotope Labeled Analyte97.8 - 102.5%Intra-day: 2.1 - 7.8% Inter-day: 3.5 - 8.2%Closest possible mimic of the analyte, co-elutes and compensates effectively for matrix effects and ionization suppression.Potential for isotopic cross-contribution if not adequately resolved chromatographically or by mass spectrometry.
Metoprolol Structural Analog (Analog IS)98.96%Intra-day: 0.3% Inter-day: 0.8%Readily available and cost-effective. Different retention time from Carvedilol can be advantageous in avoiding certain interferences.Differences in physicochemical properties may lead to variations in extraction recovery and ionization response compared to Carvedilol, potentially leading to less effective compensation for matrix effects.

Note: The performance data for this compound is an expected range based on the typical performance of stable isotope-labeled internal standards in bioanalytical assays. Specific validation would be required to confirm these values.

Experimental Protocols

The following are detailed methodologies for the quantitative bioanalysis of Carvedilol in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a common technique in this field.

Method 1: Carvedilol Quantification using a Stable Isotope Labeled Internal Standard (e.g., Carvedilol-d5)

This protocol is representative of a typical validated LC-MS/MS method for Carvedilol.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Carvedilol-d5 in methanol).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 5500).

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • MRM Transitions:

    • Carvedilol: Q1 407.2 -> Q3 100.2

    • Carvedilol-d5: Q1 412.2 -> Q3 105.2

Method 2: Carvedilol Quantification using a Structural Analog Internal Standard (e.g., Metoprolol)

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Metoprolol in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Carvedilol: Q1 407.2 -> Q3 100.2

    • Metoprolol: Q1 268.2 -> Q3 116.1

Visualizing the Bioanalytical Workflow

A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (SPE or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification IS_Selection start Start: Need for Carvedilol Quantification is_type Select Internal Standard Type start->is_type sil_is Stable Isotope Labeled (SIL) IS is_type->sil_is Ideal analog_is Structural Analog IS is_type->analog_is Alternative carvedilol_d5 Carvedilol-d5 sil_is->carvedilol_d5 n_isopropyl_d6 This compound sil_is->n_isopropyl_d6 metoprolol Metoprolol analog_is->metoprolol validation Perform Method Validation (Accuracy, Precision, etc.) carvedilol_d5->validation n_isopropyl_d6->validation metoprolol->validation decision Select Optimal IS based on Validation Data validation->decision

The Analytical Edge: Comparing N-Isopropyl Carvedilol-d6 with Non-Isotopically Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of pharmacokinetic and bioequivalence studies, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For the widely prescribed beta-blocker Carvedilol (B1668590), bioanalytical methods frequently employ either a stable isotope-labeled (SIL) internal standard, such as N-Isopropyl Carvedilol-d6, or a non-isotopically labeled analogue, like Carbamazepine or Metoprolol. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their Carvedilol assays.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction, matrix effects, and instrument response. While SIL internal standards are often considered the gold standard, practical applications can reveal nuances in their performance.

A critical consideration when using deuterated internal standards like this compound is the potential for chromatographic shifts due to the deuterium (B1214612) isotope effect. This can lead to the analyte and the internal standard eluting at slightly different times, subjecting them to different degrees of matrix-induced ion suppression or enhancement in LC-MS/MS analysis. This differential matrix effect can compromise the accuracy of the assay.[1][2]

Non-isotopically labeled internal standards, being structurally different from the analyte, inherently have different retention times. However, if chosen carefully to have similar physicochemical properties, they can provide robust compensation for analytical variability.

The following tables summarize key performance parameters for both types of internal standards based on published literature. It is important to note that the data presented is compiled from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Performance Characteristics of this compound (and other deuterated Carvedilol standards)

ParameterObservationKey Considerations & References
Chromatographic Separation A slight retention time difference between the deuterated standard and Carvedilol has been observed.The deuterium isotope effect can alter the hydrophobicity of the molecule, leading to a shift in retention time. This can result in the analyte and internal standard experiencing different matrix effects.[1][2]
Matrix Effect High levels of matrix suppression can affect the ionization of Carvedilol and its deuterated internal standard differently.In some plasma lots, this differential suppression was significant enough to alter the analyte-to-internal standard peak area ratio, impacting method accuracy.[1]
Extraction Recovery Generally expected to be very similar to the analyte.While theoretically similar, differences in extraction recovery between an analyte and its deuterated internal standard have been reported for other compounds.
Accuracy & Precision Can be excellent, but may be compromised by differential matrix effects.The assumption that a SIL internal standard always compensates for variability may not hold true, potentially affecting the accuracy and precision of the method.[1][2]

Table 2: Performance Characteristics of Non-Isotopically Labeled Internal Standards (e.g., Carbamazepine, Metoprolol)

ParameterPerformance DataReference
Linearity (Carvedilol) Correlation coefficient (r²) > 0.9965 over a range of 4-60 ng/mL.[3]
Extraction Recovery (Carvedilol) 83.94% - 91.67%[3]
Extraction Recovery (Internal Standard - Carbamazepine) 84.84%[3]
Intra-day Precision (%CV) 1.53% - 2.47%[3]
Inter-day Precision (%CV) 2.05% - 3.80%[3]
Accuracy (%RE) Within ± 0.5%[3]

Diving into the "How": Experimental Protocols

To provide a practical context to the data, detailed methodologies for key experiments are outlined below.

Experimental Protocol 1: Sample Preparation and LC-MS/MS Analysis using a Non-Isotopically Labeled Internal Standard (Carbamazepine)

This protocol is based on a validated HPLC method for the quantification of Carvedilol in human plasma.[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of human plasma, add 100 µL of the internal standard working solution (Carbamazepine, 1 µg/mL).

  • Add 4 mL of ethyl acetate (B1210297) and vortex for 15 minutes.

  • Centrifuge at 5000 rpm for 20 minutes.

  • Separate the organic layer and evaporate to dryness at 35°C under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A validated HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and a buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 50 µL.

Conceptual Protocol 2: LC-MS/MS Analysis with a Stable Isotope-Labeled Internal Standard (this compound)

This conceptual protocol is based on general practices for bioanalytical LC-MS/MS methods.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Carvedilol and this compound would be monitored.

  • Chromatographic Column: A suitable C18 or other appropriate column to achieve separation.

  • Mobile Phase: A gradient of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

Visualizing the Science: Workflows and Pathways

To further clarify the processes and biological context, the following diagrams are provided.

Caption: Bioanalytical workflow for Carvedilol quantification.

G cluster_beta β-Adrenergic Receptor cluster_alpha α1-Adrenergic Receptor Carvedilol Carvedilol Beta_AR β-AR Carvedilol->Beta_AR Alpha_AR α1-AR Carvedilol->Alpha_AR Gs Gs Protein (Blocked) Beta_AR->Gs Beta_Arrestin β-Arrestin (Activated) Beta_AR->Beta_Arrestin AC Adenylyl Cyclase (Inhibited) Gs->AC cAMP ↓ cAMP AC->cAMP EGFR EGFR Transactivation Beta_Arrestin->EGFR ERK ERK1/2 Activation EGFR->ERK Gq Gq Protein (Blocked) Alpha_AR->Gq PLC Phospholipase C (Inhibited) Gq->PLC IP3_DAG ↓ IP3 & DAG PLC->IP3_DAG

Caption: Carvedilol's biased adrenergic signaling pathways.

Conclusion: Making an Informed Decision

The selection of an internal standard for Carvedilol bioanalysis requires careful consideration of the potential trade-offs.

  • This compound and other SIL standards offer the theoretical advantage of closely mimicking the analyte. However, the deuterium isotope effect can introduce a chromatographic shift, leading to differential matrix effects that may compromise accuracy. This is a critical factor to evaluate during method development, especially when dealing with complex biological matrices.

  • Non-isotopically labeled internal standards , such as Carbamazepine, have demonstrated robust performance in validated methods. While they do not co-elute with Carvedilol, a carefully selected analogue with similar extraction and ionization properties can effectively compensate for analytical variability.

Ultimately, the most suitable internal standard will depend on the specific requirements of the assay, the complexity of the sample matrix, and the analytical platform being used. Thorough method validation, including a rigorous assessment of matrix effects, is essential regardless of the type of internal standard chosen. This guide provides the foundational data and experimental context to empower researchers to make an informed and scientifically sound decision for their Carvedilol bioanalytical studies.

References

The Critical Role of Internal Standards in Bioanalytical Method Cross-Validation: A Guide for Carvedilol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. Cross-validation of analytical methods ensures consistency and reliability of results between different laboratories or even different analytical runs. A key component in achieving this is the appropriate selection and use of an internal standard (IS). This guide provides a comparative overview of internal standards used in the analysis of the beta-blocker Carvedilol (B1668590), with a focus on the considerations for using deuterated standards like N-Isopropyl Carvedilol-d6.

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is often considered the "gold standard." The underlying assumption is that a SIL IS will co-elute with the analyte and experience identical ionization effects in the mass spectrometer, thus perfectly compensating for any variations during sample preparation and analysis. However, practical experience, particularly with compounds like Carvedilol, reveals that this is not always the case.

Performance Comparison of Internal Standards for Carvedilol Analysis

The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. While this compound is a potential candidate due to its structural similarity to Carvedilol, the available scientific literature does not provide specific performance data for this particular deuterated compound. However, by examining data from studies using other internal standards, we can infer its potential performance and compare it with commonly used alternatives.

Internal StandardLinearity (r²)Accuracy (% Bias)Precision (% RSD)Recovery (%)Key Considerations
Carvedilol-d5 >0.99Typically within ±15%<15%High and consistentProne to differential matrix effects due to isotopic chromatographic shift.[1]
Metoprolol >0.99Within acceptable limits<15%VariableStructural analogue, may not perfectly mimic Carvedilol's behavior during extraction and ionization.[2]
Carbamazepine >0.9965Within acceptable limits[3]<15%[3]84.8%[3]Structurally dissimilar, may not compensate for matrix effects as effectively as a SIL IS.[3]

Table 1: Comparison of Performance Parameters for Common Internal Standards in Carvedilol Bioanalysis. This table summarizes typical performance data from various studies. Actual performance may vary depending on the specific method and matrix.

The Challenge of Deuterated Internal Standards: A Closer Look

A study investigating the use of a deuterium-labeled internal standard for Carvedilol analysis highlighted a significant challenge: the "isotope effect."[1] This phenomenon can cause a slight chromatographic separation between the analyte and its deuterated internal standard. If a region of the chromatogram is affected by matrix-induced ion suppression or enhancement, this small shift in retention time can lead to the analyte and the internal standard experiencing different degrees of matrix effects.[1] This differential effect can compromise the accuracy and precision of the analytical method, undermining the very purpose of using a SIL IS.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the cross-validation of bioanalytical methods for Carvedilol.

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting Carvedilol from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., this compound, Carvedilol-d5, or a suitable analogue) at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines typical chromatographic and mass spectrometric conditions for the analysis of Carvedilol.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often employed.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for Carvedilol.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for Carvedilol and the internal standard are monitored. For example:

    • Carvedilol: m/z 407.2 → 100.1

    • This compound (Predicted): m/z 455.3 → 100.1 (The precursor ion will be heavier by 6 Da due to the deuterium (B1214612) atoms, while the product ion resulting from a common fragmentation pathway may be the same).

Visualizing the Workflow and Logic of Cross-Validation

To ensure a clear understanding of the experimental and logical processes involved in method cross-validation, the following diagrams have been generated using Graphviz.

Experimental Workflow for Bioanalytical Method Cross-Validation cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase cluster_validation Cross-Validation SampleCollection Sample Collection (e.g., Plasma) SampleSpiking Sample Spiking (Analyte & IS) SampleCollection->SampleSpiking SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleSpiking->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis PeakIntegration Peak Integration & Quantification LCMS_Analysis->PeakIntegration DataReview Data Review & QC Checks PeakIntegration->DataReview MethodComparison Method A vs. Method B (or Lab 1 vs. Lab 2) DataReview->MethodComparison

Caption: Experimental workflow for bioanalytical method cross-validation.

Logical Relationship in Cross-Validation cluster_method1 Method 1 / Laboratory 1 cluster_method2 Method 2 / Laboratory 2 cluster_comparison Statistical Comparison cluster_decision Decision M1_Data Quantitative Results (Concentrations) Stat_Analysis Statistical Analysis (e.g., Bland-Altman, %Difference) M1_Data->Stat_Analysis M2_Data Quantitative Results (Concentrations) M2_Data->Stat_Analysis Accept Methods are Interchangeable Stat_Analysis->Accept Results within acceptance criteria Reject Investigate Discrepancy Stat_Analysis->Reject Results outside acceptance criteria

Caption: Logical flow for comparing results in a cross-validation study.

References

Evaluating the Stability of N-Isopropyl Carvedilol-d6 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the stability of N-Isopropyl Carvedilol-d6 in various biological matrices. As a deuterated analog of a carvedilol (B1668590) derivative, understanding its stability is crucial for accurate bioanalytical method development and pharmacokinetic studies. This document synthesizes available data on the stability of the parent compound, carvedilol, and extrapolates the expected stability of this compound based on established principles of deuterium (B1214612) substitution and N-alkylation effects on drug metabolism and degradation.

Disclaimer: To date, no direct experimental stability studies on this compound in biological matrices have been published. The following comparison is based on the comprehensive stability data of carvedilol and the generally accepted effects of isotopic labeling and structural modification on drug stability.

Comparative Stability Analysis: Carvedilol vs. This compound

The stability of a drug candidate in biological samples is a critical parameter that can influence the reliability of preclinical and clinical data. Here, we compare the known stability of carvedilol with the predicted stability of this compound.

Carvedilol Stability:

Carvedilol has been shown to be generally stable in human plasma under typical short-term and long-term storage conditions encountered in a bioanalytical laboratory.[1] However, it is susceptible to degradation under stress conditions such as strong acid, base, and oxidation.[2][3]

Predicted Stability of this compound:

  • Enhanced Metabolic Stability: The primary advantage of deuterium substitution is the kinetic isotope effect, which can significantly slow down the rate of metabolism.[4] As carvedilol is extensively metabolized by cytochrome P450 enzymes, the deuteration at the isopropyl group of this compound is expected to enhance its metabolic stability in matrices containing active enzymes, such as liver microsomes and fresh plasma.[4]

  • N-Isopropyl Group Influence: The presence of an N-isopropyl group in place of the N-H in carvedilol may also influence its metabolic profile. N-dealkylation is a common metabolic pathway for many drugs.[5] The N-isopropyl group might be subject to dealkylation, although the rate and extent would depend on the specific enzymes involved. Studies on other N-alkylated compounds have shown that the nature of the alkyl group can affect metabolic stability.[6]

  • Chemical Stability: The chemical stability of this compound is predicted to be similar to that of carvedilol under hydrolytic and photolytic stress conditions, as the core structure responsible for these degradation pathways remains unchanged. However, the N-isopropyl group could potentially influence the molecule's susceptibility to certain oxidative reactions.

Quantitative Stability Data for Carvedilol in Human Plasma

The following tables summarize the stability of carvedilol in human plasma under various storage conditions, as reported in the literature. This data serves as a baseline for predicting the stability of this compound.

Table 1: Freeze-Thaw Stability of Carvedilol in Human Plasma

Number of Freeze-Thaw CyclesAnalyte Concentration (ng/mL)Mean Recovery (%)Reference
312>95%[1]
335>95%[1]
350>95%[1]

Table 2: Short-Term (Bench-Top) Stability of Carvedilol in Human Plasma at Room Temperature

Storage Duration (hours)Analyte Concentration (ng/mL)Mean Recovery (%)Reference
2412>94%[1]
2435>94%[1]
2450>94%[1]

Table 3: Long-Term Stability of Carvedilol in Human Plasma at -20°C

Storage Duration (months)Analyte Concentration (ng/mL)Mean Recovery (%)Reference
112>94.9%[1]
135>94.9%[1]
150>94.9%[1]
312>95.0%[1]
335>95.0%[1]
350>95.0%[1]

Table 4: Forced Degradation of Carvedilol

Stress ConditionDurationDegradation (%)Reference
0.1 M HCl24 hours15.03[2]

Experimental Protocols

The following are detailed methodologies for key stability experiments, based on protocols used for carvedilol that would be applicable for evaluating the stability of this compound.

1. Sample Preparation for Stability Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Spiking into Biological Matrix: Spike the stock solution into the appropriate biological matrix (e.g., human plasma, blood, or tissue homogenate) to achieve the desired quality control (QC) concentrations (low, medium, and high).

  • Aliquoting: Aliquot the spiked samples into appropriately labeled cryovials for each stability condition.

2. Freeze-Thaw Stability Assessment

  • Procedure:

    • Store three aliquots of each QC concentration at -20°C or -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples at -20°C or -80°C for at least 12 hours.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

    • After the final thaw, process and analyze the samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

3. Short-Term (Bench-Top) Stability Assessment

  • Procedure:

    • Thaw three aliquots of each QC concentration and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours) that simulates the expected sample handling time.

    • After the specified duration, process and analyze the samples.

  • Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

4. Long-Term Stability Assessment

  • Procedure:

    • Store multiple aliquots of each QC concentration at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples for analysis.

    • Analyze the samples and compare the results to the nominal concentrations.

  • Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

5. Forced Degradation Study

  • Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

  • Conditions:

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at an elevated temperature for a defined period.

    • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose the drug substance to UV and fluorescent light.

    • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC with UV or MS detection) to separate the parent drug from any degradation products.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for a stability study and the logical framework for inferring the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stability Conditions cluster_analysis Analysis cluster_output Outcome Stock Prepare Stock Solution of this compound Spike Spike into Biological Matrix Stock->Spike Aliquot Aliquot QC Samples Spike->Aliquot FT Freeze-Thaw (3 cycles) Aliquot->FT ST Short-Term (Room Temp) Aliquot->ST LT Long-Term (-20°C / -80°C) Aliquot->LT Extract Sample Extraction FT->Extract ST->Extract LT->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Interpretation LCMS->Data Report Stability Report Data->Report

Caption: Experimental workflow for assessing the stability of a drug in biological matrices.

Inference_Diagram cluster_known Known Information cluster_inference Inference Process cluster_predicted Predicted Outcome Carvedilol_Stability Carvedilol Stability Data (Quantitative) Combine Combine & Extrapolate Carvedilol_Stability->Combine Deuteration_Effect General Effect of Deuteration (Increased Metabolic Stability) Deuteration_Effect->Combine NAlkylation_Effect General Effect of N-Alkylation (Altered Metabolic Stability) NAlkylation_Effect->Combine Predicted_Stability Predicted Stability of This compound Combine->Predicted_Stability

Caption: Logical framework for inferring the stability of this compound.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive evaluation of the stability of the parent compound, carvedilol, provides a strong foundation for predicting its behavior in biological matrices. The deuteration of the isopropyl group is expected to confer enhanced metabolic stability, a significant advantage for a compound intended for use in pharmacokinetic studies. The N-isopropyl modification may alter the metabolic profile, and its impact on overall stability warrants experimental investigation. The provided experimental protocols offer a robust framework for conducting the necessary stability studies to confirm these predictions and ensure the generation of high-quality bioanalytical data. Researchers are strongly encouraged to perform these validation studies to establish the definitive stability profile of this compound in the specific biological matrices relevant to their research.

References

Limit of detection (LOD) and limit of quantification (LOQ) for Carvedilol using N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Carvedilol (B1668590), a widely used beta-blocker, in biological matrices. While the specific use of N-Isopropyl Carvedilol-d6 as an internal standard is not extensively documented in publicly available literature with corresponding Limit of Detection (LOD) and Limit of Quantification (LOQ) data, this document outlines validated methods using other stable isotope-labeled internal standards, offering valuable insights into achievable sensitivity and experimental protocols.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is crucial for pharmacokinetic and bioequivalence studies, especially for drugs like Carvedilol which are administered in low doses. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key parameters that define the lower boundaries of reliable measurement. Below is a summary of reported LOD and LOQ values for Carvedilol using various analytical techniques and internal standards.

Analytical MethodInternal StandardMatrixLODLOQReference
LC-MS/MSCarvedilol-d5Dried Blood Spots0.5 ng/mL1.00 ng/mL[1]
UPLC-MS/MSDeuterated CarvedilolHuman Plasma-0.05 ng/mL[2]
HPLCN/A-0.0022 µg/mL-[3]
RP-HPLCCarbamazepineHuman Plasma-4 ng/mL[4]
RP-HPLCN/ABulk and Pharmaceutical Dosage Forms0.8346 µg/mL2.5292 µg/mL[5]

Featured Experimental Protocol: LC-MS/MS Quantification of Carvedilol in Dried Blood Spots

This section details a validated method for the simultaneous quantification of Carvedilol, enalaprilat, and perindoprilat (B1679611) in dried blood spots (DBS) using Carvedilol-d5 as an internal standard[1].

1. Sample Preparation:

  • Dried blood spots are punched out and placed in 2 mL Eppendorf tubes.

  • An extraction solution consisting of an acetonitrile (B52724) and methanol (B129727) mixture (1:1) containing the internal standard (Carvedilol-d5) is added to the samples.

  • The samples are vortexed and then centrifuged to separate the supernatant.

  • The clear supernatant is transferred to a new plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatography System: A suitable UHPLC system.

  • Mass Spectrometer: An AB Sciex API 5500 QTRAP mass spectrometer operating in the positive electrospray ionization (ESI) mode[1].

  • Chromatographic Column: A suitable reversed-phase column for separation.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Source Parameters:

    • Ion Spray Voltage: 5500 V

    • Source Temperature: 500 °C

    • Nebulizer Gas: 55 psi

    • Turbo Gas: 55 psi

    • Curtain Gas: 30 psi

  • Mass Transitions (MRM):

    • Carvedilol: 407.1 > 100.1 m/z

    • Carvedilol-d5: 412.2 > 105.1 m/z

3. Method Validation:

  • The method was validated over a concentration range of 1.00–200 ng/mL according to FDA guidelines.

  • The validation included assessments of accuracy, precision, selectivity, sensitivity, and extraction recovery.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Carvedilol in a biological matrix using an internal standard and LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma, DBS) add_is Spike with Internal Standard (this compound) sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation Chromatographic Separation (UPLC/HPLC) evaporation->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification final_result final_result quantification->final_result Report LOD & LOQ

Caption: Workflow for Carvedilol quantification.

Concluding Remarks

References

Comparison of pharmacokinetic profiles of Carvedilol formulations using N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and controlled-release (CR) formulations of Carvedilol (B1668590). The analysis is supported by experimental data from bioequivalence studies and outlines a robust bioanalytical method utilizing a deuterated internal standard, N-Isopropyl Carvedilol-d6, for accurate quantification in human plasma. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Data Summary: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for immediate-release and controlled-release Carvedilol formulations, derived from single-dose bioequivalence studies in healthy volunteers. These studies demonstrate that while the rate of absorption differs, the overall exposure to the drug is equivalent between the two formulations.

Pharmacokinetic ParameterImmediate-Release (IR) CarvedilolControlled-Release (CR) Carvedilol
Maximum Plasma Concentration (Cmax) Rapidly achievedLower peak concentration
Time to Cmax (Tmax) ~1-2 hours[1]~3.5 - 5 hours[1]
Area Under the Curve (AUC) Equivalent to CR formulation[2]Equivalent to IR formulation[2]
Dosing Frequency Twice dailyOnce daily[2]

Experimental Protocols

A standard experimental design for comparing the pharmacokinetic profiles of different Carvedilol formulations involves a randomized, open-label, single-dose, two-period, two-sequence crossover study in healthy human subjects.

Study Design and Drug Administration

A cohort of healthy volunteers is randomly assigned to one of two treatment sequences. In one sequence, subjects receive a single oral dose of the immediate-release Carvedilol formulation, followed by a washout period of at least one week. After the washout period, the same subjects receive a single oral dose of the controlled-release Carvedilol formulation. In the second sequence, the order of administration is reversed. Blood samples are collected at predetermined time points before and after drug administration to characterize the plasma concentration-time profile of Carvedilol.

Bioanalytical Method: LC-MS/MS for Carvedilol Quantification

The determination of Carvedilol concentrations in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity.

Sample Preparation:

  • Aliquots of human plasma are mixed with this compound as the internal standard.

  • The samples undergo a protein precipitation step, typically with acetonitrile, to remove plasma proteins.

  • Following centrifugation, the supernatant is separated and evaporated to dryness.

  • The residue is reconstituted in a mobile phase-compatible solution before injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Separation is achieved on a C18 reverse-phase column with an isocratic or gradient mobile phase, commonly consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: The analysis is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. The transitions of the precursor ion to the product ion for both Carvedilol and the deuterated internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

The following diagram illustrates the key stages of a comparative pharmacokinetic study of Carvedilol formulations.

G cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization SubjectRecruitment->Randomization Dosing_IR Dosing: Immediate-Release Carvedilol Randomization->Dosing_IR Sequence 1 Dosing_CR Dosing: Controlled-Release Carvedilol Randomization->Dosing_CR Sequence 2 BloodSampling1 Blood Sampling (Time Course) Dosing_IR->BloodSampling1 BloodSampling2 Blood Sampling (Time Course) Dosing_CR->BloodSampling2 Washout Washout Period (≥ 1 week) BloodSampling1->Washout PlasmaSeparation Plasma Separation BloodSampling1->PlasmaSeparation Washout->Dosing_CR BloodSampling2->PlasmaSeparation SamplePreparation Sample Preparation (Protein Precipitation, Internal Standard Addition) PlasmaSeparation->SamplePreparation LCMS_Analysis LC-MS/MS Analysis SamplePreparation->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) DataAcquisition->PK_Analysis Stat_Analysis Statistical Analysis (Bioequivalence) PK_Analysis->Stat_Analysis Report Final Report Stat_Analysis->Report

Caption: Experimental workflow for a Carvedilol bioequivalence study.

References

Justification for Selecting N-Isopropyl Carvedilol-d6 in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. This guide provides a comprehensive justification for the selection of N-Isopropyl Carvedilol-d6 as an internal standard in quantitative bioanalysis, particularly for assays involving Carvedilol. The superior performance of stable isotope-labeled internal standards (SIL-ISs), such as this compound, compared to other alternatives will be objectively presented, supported by established scientific principles and regulatory expectations.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In modern bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), SIL-ISs are considered the "gold standard".[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend their use due to their ability to minimize variability and enhance data accuracy.[2][3][4] The key advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[1] This ensures that the IS and the analyte behave similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variations that can occur at each stage.[5][6]

This compound is a deuterated form of a close structural analog of Carvedilol. The incorporation of six deuterium (B1214612) atoms provides a mass shift that is sufficient for distinct detection by a mass spectrometer while having a negligible effect on its chemical properties.[7]

Performance Comparison: this compound vs. Alternatives

The choice of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Let's compare the expected performance of this compound with other common types of internal standards.

Parameter This compound (SIL-IS) Analogue Internal Standard (Non-labeled) Rationale for Superiority of this compound
Co-elution with Analyte Expected to co-elute or have a very similar retention time to Carvedilol.[5]May have different retention times, leading to differential matrix effects.[8][9]Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time, allowing for accurate correction.[3]
Extraction Recovery Nearly identical to Carvedilol.[5]Can vary significantly from the analyte.Similar recovery ensures that any loss of analyte during sample processing is mirrored by the IS, leading to an accurate final concentration calculation.
Ionization Efficiency Almost identical to Carvedilol, leading to effective compensation for matrix-induced ion suppression or enhancement.[3]Can have different ionization efficiencies and be affected differently by matrix components.[8]This is a critical advantage in complex biological matrices where ion suppression or enhancement is a common issue.[3]
Precision and Accuracy Leads to high precision and accuracy due to effective normalization.[8][10]May result in lower precision and accuracy due to differential behavior.[8]The improved precision and accuracy with a SIL-IS are well-documented and are a key reason for their preference by regulatory agencies.[8]
Method Robustness Contributes to a more robust and reliable method, less susceptible to minor variations in experimental conditions.[5]Methods may be less robust and more prone to variability.A robust method is crucial for high-throughput analysis in regulated environments.
Regulatory Acceptance Highly recommended and preferred by regulatory agencies such as the FDA and EMA.[2][4]May require extensive justification and could face greater scrutiny during regulatory review.[3]Using a SIL-IS aligns with current regulatory expectations and can streamline the submission process.

Experimental Protocols

A robust bioanalytical method validation is essential to demonstrate the reliability of the quantitative data. The following outlines a typical workflow for method validation using a deuterated internal standard like this compound.

Bioanalytical Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev_Opt LC-MS/MS Optimization Val_Selectivity Selectivity & Specificity Dev_Opt->Val_Selectivity Dev_Sample Sample Preparation Optimization Dev_Sample->Val_Selectivity Val_Curve Calibration Curve Val_Selectivity->Val_Curve Val_Accuracy Accuracy & Precision Val_Curve->Val_Accuracy Val_Matrix Matrix Effect Val_Accuracy->Val_Matrix Val_Stability Stability Val_Matrix->Val_Stability Analysis_Sample Study Sample Analysis Val_Stability->Analysis_Sample Analysis_QC QC Sample Analysis Analysis_Sample->Analysis_QC Analysis_ISR Incurred Sample Reanalysis Analysis_QC->Analysis_ISR

Bioanalytical method validation workflow.
Key Validation Experiments

1. Stock Solution Preparation:

  • Prepare separate stock solutions of Carvedilol and this compound in a suitable organic solvent (e.g., methanol).

  • The concentration of the stock solutions should be accurately determined.

2. Calibration Standards and Quality Controls (QCs):

  • Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of Carvedilol.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

  • Add a constant concentration of this compound working solution to all calibration standards, QCs, and study samples.

3. Sample Preparation (e.g., Solid-Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge.

  • Load the plasma sample (containing analyte and IS).

  • Wash the cartridge to remove interferences.

  • Elute the analyte and IS.

  • Evaporate the eluate and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Develop a chromatographic method to achieve adequate separation of Carvedilol from potential interferences.

  • Optimize the mass spectrometer parameters for the detection of Carvedilol and this compound using multiple reaction monitoring (MRM).

5. Validation Parameters (as per FDA and EMA guidelines[2][4]):

  • Selectivity: Analyze at least six different batches of blank matrix to ensure no significant interference at the retention times of the analyte and IS.

  • Calibration Curve: Assess the linearity, range, and regression model of the calibration curve over a defined concentration range.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing the QC samples in replicate. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS by comparing the response in the presence and absence of matrix components.

  • Stability: Assess the stability of Carvedilol in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Logical Justification for Selection

The decision to select this compound is based on a logical progression that prioritizes data quality and regulatory compliance.

G A Need for Accurate & Reliable Bioanalytical Data B Requirement to Mitigate Analytical Variability A->B C Choice of Internal Standard B->C D Analogue IS C->D E Stable Isotope-Labeled IS (SIL-IS) C->E F Potential for Differential Behavior D->F G Co-elution & Identical Physicochemical Properties E->G H Selection of N-Isopropyl Carvedilol-d6 E->H G->H

Decision pathway for internal standard selection.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Isopropyl Carvedilol-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle N-Isopropyl Carvedilol-d6 with care in a well-ventilated area, preferably within a fume hood. Adherence to personal protective equipment (PPE) standards is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or glasses.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: Don a lab coat.

  • Respiratory Protection: In case of dust formation, a self-contained breathing apparatus should be used.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that it is a chemical substance intended for research and development purposes only and is not for drug, household, or other uses.[1] The primary method of disposal involves treating it as chemical waste in accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable waste container clearly as "Hazardous Chemical Waste: this compound".

    • Ensure all waste, including empty containers and contaminated materials (e.g., weighing paper, pipette tips), is placed in this designated container.

  • Waste Collection:

    • Collect all solid waste of this compound in the labeled container.

    • For solutions, use a separate, compatible, and clearly labeled liquid waste container. Avoid mixing with incompatible chemicals.

  • Accidental Spills and Leaks:

    • In the event of a spill, ensure adequate ventilation.[1]

    • For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[1]

    • Wash the spill area thoroughly with plenty of water.[1]

    • For larger spills, follow your institution's established spill response protocol.

  • Final Disposal:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Adhere to all institutional and regulatory transportation requirements. This product is not classified as a dangerous good for transport.[2]

Chemical and Physical Properties

While specific quantitative data for this compound is limited, the following table summarizes key information for the closely related N-Isopropyl Carvedilol. This data is essential for safe handling and for the accurate completion of waste disposal documentation.

PropertyValueReference
Chemical Name 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]N- isopropylamino]-2-propanol[1]
Molecular Formula C27H32N2O4[1][3]
Molecular Weight 448.6 g/mol [1]
Appearance Off White Solid[1]
Storage Store at 2-8°C in a refrigerator.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Waste Generation C->D E Segregate Waste into Labeled Hazardous Waste Container D->E F Accidental Spill Occurs D->F H Store Sealed Waste Container in Designated Secure Area E->H G Follow Spill Cleanup Protocol: - Ventilate Area - Sweep Solid Material - Wash Area with Water F->G Yes F->H No G->E I Arrange for Professional Disposal (Licensed Waste Management) H->I J End: Compliant Disposal I->J

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling N-Isopropyl Carvedilol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Isopropyl Carvedilol-d6. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks and ensuring the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical safety goggles should be worn at all times.
Hand Protection GlovesWear surgical gloves.
Respiratory Protection Breathing ApparatusA self-contained breathing apparatus should be used to avoid dust formation.
Body Protection Lab CoatA standard laboratory coat should be worn.

Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound. This compound is intended for research and development use only.[1]

Handling:

  • Always wear the appropriate personal protective equipment as outlined in the table above.[2]

  • Avoid the formation of dust when handling the solid compound.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Do not ingest or inhale the compound.[2]

Storage:

  • Store in a refrigerator at 2-8°C.[3]

  • Keep the container tightly sealed to prevent contamination.

The workflow for the safe handling of this compound is illustrated in the diagram below.

Workflow for Safe Handling of this compound A Acquire this compound B Store in Refrigerator (2-8°C) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Prepare for Experiment in a Ventilated Area C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: This diagram illustrates the step-by-step process for safely handling this compound.

Accidental Release Measures

In the event of a spill or accidental release, follow these procedures to mitigate exposure and contamination.

  • Personal Precautions: Wear a self-contained breathing apparatus and avoid dust formation.[1]

  • Spill Cleanup: For spills, wash the area with plenty of water and ensure adequate ventilation.[1]

First Aid Measures

In case of exposure to this compound, take the following first aid measures immediately.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Wash with plenty of water.
Skin Contact Wash with plenty of water.
Ingestion Seek medical assistance for gastric lavage.
Inhalation Remove to fresh air. If necessary, provide artificial respiration or oxygen.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

Disposal Steps:

  • Segregate Waste: Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not dispose of this chemical in the regular trash or down the drain.

The logical relationship for the disposal of this compound waste is shown in the diagram below.

Disposal Plan for this compound Waste A Waste Generation (Unused compound, contaminated PPE, etc.) B Segregate into Labeled Hazardous Waste Container A->B C Store in a Secure, Designated Area B->C D Consult Local, State, and Federal Disposal Regulations C->D E Arrange for Professional Hazardous Waste Disposal D->E F Document Waste Disposal E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.